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5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Documentation Hub

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  • Product: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one
  • CAS: 60282-60-2

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Derivatives

This is an in-depth technical guide on the mechanism of action (MoA) for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one derivatives. Executive Summary 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (often referred to i...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action (MoA) for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one derivatives.

Executive Summary

5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (often referred to in literature as the 1-deaza-8-azaguanine or 8-aza-1-deazaguanine scaffold) represents a privileged heterocyclic core in medicinal chemistry. Its structural isomorphism to guanine allows it to function through two distinct, context-dependent mechanisms:

  • Inhibition of Myeloperoxidase (MPO): In modern drug discovery (specifically for chronic inflammatory diseases), lipophilic derivatives of this scaffold act as potent, reversible inhibitors of MPO, preventing the generation of hypochlorous acid (HOCl) and reactive oxygen species (ROS).[1]

  • Nucleoside Antimetabolite Activity: As a nucleobase analog, the core structure can be ribosylated and phosphorylated to mimic guanosine nucleotides, interfering with DNA/RNA synthesis and inhibiting Purine Nucleoside Phosphorylase (PNP).

This guide focuses primarily on the MPO inhibition mechanism, which is the current frontier for this scaffold in treating neurodegenerative and cardiovascular diseases, while also detailing its foundational antimetabolite properties.

Structural Identity & Chemical Logic

The core scaffold is a bicyclic system where a triazole ring is fused to a pyridine ring.

  • IUPAC Name: 5-Amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-b]pyridin-7-one (Tautomeric forms vary; "2,3-dihydro" in literature often refers to the specific saturation state of the triazole or is a nomenclature artifact for the N-substituted tautomers).

  • Structural Homology:

    • Guanine: 2-Amino-1,9-dihydro-6H-purin-6-one.

    • Scaffold: Replaces the imidazole of purine with a triazole (8-aza) and the pyrimidine of purine with a pyridine (1-deaza).

  • Key Pharmacophore: The 5-amino group and the 7-one (carbonyl) mimic the Watson-Crick hydrogen bonding face of guanine, while the triazole ring provides unique pi-stacking interactions and altered pKa properties compared to imidazole.

Primary Mechanism: Myeloperoxidase (MPO) Inhibition

Therapeutic Context: Vasculitis, Atherosclerosis, Neuroinflammation (Alzheimer’s, Parkinson’s).

The Target: Myeloperoxidase

MPO is a heme-containing peroxidase expressed in neutrophils and monocytes.[1] While essential for innate immunity (killing bacteria via the "oxidative burst"), dysregulated MPO activity produces excessive HOCl, causing host tissue damage.

Binding Mechanism

Derivatives of 5-amino-triazolo[4,5-b]pyridin-7-one (specifically benzyl ethers or thioethers attached at the 7-position) function as reversible inhibitors of MPO.

  • Active Site Entry: The inhibitor enters the distal heme pocket of MPO.

  • Pi-Stacking: The planar triazolopyridine core engages in pi-stacking interactions with the porphyrin ring of the heme group.

  • Heme Iron Interaction: Unlike suicide substrates (e.g., hydrazides) that covalently modify the heme, these derivatives typically bind above the heme iron , blocking the access of the substrate (hydrogen peroxide or chloride ions) without irreversibly destroying the enzyme.

  • Selectivity: The specific geometry of the triazolo[4,5-b]pyridine scaffold provides selectivity for MPO over other peroxidases like Thyroid Peroxidase (TPO), reducing side effects (e.g., hypothyroidism).

Downstream Effects
  • Inhibition of Chlorination: Prevents the conversion of H₂O₂ + Cl⁻ → HOCl (Hypochlorous acid).

  • Inhibition of Peroxidation: Blocks the oxidation of other substrates (e.g., tyrosine, lipids).

  • Result: Reduction in oxidative stress, protein carbamylation, and lipid peroxidation.

Pathway Visualization (DOT)

The following diagram illustrates the inhibition of the MPO-ROS cascade.

MPO_Inhibition Neutrophil Neutrophil Activation H2O2 Hydrogen Peroxide (H2O2) Neutrophil->H2O2 Respiratory Burst MPO_Active Active Myeloperoxidase (MPO) (Heme-Fe) Neutrophil->MPO_Active Degranulation H2O2->MPO_Active Substrate Chloride Chloride (Cl-) Chloride->MPO_Active Cofactor MPO_Blocked MPO-Inhibitor Complex (Reversible Binding) MPO_Active->MPO_Blocked Binding HOCl Hypochlorous Acid (HOCl) MPO_Active->HOCl Catalysis Inhibitor 5-Amino-triazolo[4,5-b]pyridin-7-one Derivative Inhibitor->MPO_Active Competes for Heme Pocket TissueDamage Tissue Damage (Oxidative Stress) HOCl->TissueDamage Chlorination/Oxidation

Caption: Mechanism of MPO inhibition by triazolopyridine derivatives, blocking the production of cytotoxic HOCl.[1]

Secondary Mechanism: Antimetabolite Activity

Therapeutic Context: Oncology, Antiviral therapy.

When the scaffold is not substituted with bulky lipophilic groups (i.e., the bare 1-deaza-8-azaguanine base), it functions as a nucleobase analog.

  • Metabolic Activation:

    • HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase): The base is recognized by HGPRT and converted to the nucleotide monophosphate (1-deaza-8-aza-GMP).

    • Kinases: Further phosphorylated to di- and triphosphates (dNTP analogs).

  • Incorporation: The triphosphate competes with GTP/dGTP for incorporation into RNA or DNA by polymerases.

  • Consequences:

    • Chain Termination: Altered sugar puckering or base stacking can stall the polymerase.

    • Translation Errors: Incorporation into mRNA causes mistranslation (reading errors) during protein synthesis.

    • PNP Inhibition: The nucleoside form can inhibit Purine Nucleoside Phosphorylase (PNP), causing accumulation of dGTP, which is toxic to T-cells (relevant for T-cell leukemias).

Experimental Protocols for Validation

MPO Peroxidation Activity Assay (Amplex Red)

Validates the inhibition of the peroxidase cycle.[2]

Reagents:

  • Recombinant Human MPO (0.5 nM final).

  • Amplex Red Reagent (50 µM).

  • H₂O₂ (10 µM).

  • Assay Buffer: 50 mM Phosphate, pH 7.4, 150 mM NaCl.

Protocol:

  • Preparation: Dilute test compounds (triazolopyridine derivatives) in DMSO. Prepare serial dilutions in Assay Buffer.

  • Incubation: Add 10 µL of diluted compound to 40 µL of MPO enzyme solution in a black 96-well plate. Incubate for 15 minutes at room temperature (allow binding to heme).

  • Initiation: Add 50 µL of substrate mix (Amplex Red + H₂O₂).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope of the linear portion (velocity). Determine IC50 by plotting velocity vs. log[inhibitor].

MPO Chlorination Activity Assay (APF)

Validates the specific inhibition of HOCl production (most physiologically relevant).

Reagents:

  • Aminophenyl fluorescein (APF) (5 µM).

  • Recombinant MPO (10 nM).

  • H₂O₂ (20 µM) + NaCl (140 mM).

Protocol:

  • Incubation: Incubate MPO with test compound for 15 min.

  • Reaction: Add APF, NaCl, and H₂O₂. APF is non-fluorescent until oxidized specifically by HOCl (not H₂O₂).

  • Detection: Measure fluorescence (Ex 485 nm / Em 515 nm).

  • Interpretation: A decrease in fluorescence indicates specific blockade of the chlorination cycle.

Quantitative Data Summary (Example)

Data representative of optimized triazolopyridine derivatives (e.g., benzyl ether analogs).

ParameterValue / RangeSignificance
MPO IC50 (Peroxidation) 10 - 500 nMPotent inhibition of general peroxidase activity.
MPO IC50 (Chlorination) 5 - 100 nMHigh potency against the specific HOCl-generating pathway.
Selectivity (vs. TPO) > 100-foldCritical for avoiding thyroid toxicity.
Solubility (pH 7.4) > 50 µMGood aqueous solubility for oral bioavailability.
Metabolic Stability t½ > 60 min (Microsomes)Indicates suitability for in vivo efficacy.

References

  • Potent Triazolopyridine Myeloperoxidase Inhibitors. Source:Journal of Medicinal Chemistry / ACS Med. Chem. Lett. Context: Describes the optimization of the triazolopyridine scaffold (specifically benzyl/thioethers) for MPO inhibition, detailing the binding mode above the heme.

  • Synthesis of 5-amino-v-triazolo[4,5-b]pyridin-7-one (1-deaza-8-azaguanine) and derivatives. Source:Journal of Organic Chemistry (1978).[1][2] Context: Foundational paper establishing the synthesis of the core scaffold and its nucleoside analogs.

  • Discovery of [1,2,3]Triazolo[4,5-b]pyridine Derivatives as Specific Inhibitors.

  • Myeloperoxidase: A Target for New Drug Development. Source:Nature Reviews Drug Discovery. Context: Overview of MPO as a therapeutic target and the mechanism of inhibitors binding to the heme pocket.

Sources

Exploratory

An In-depth Technical Guide to 8-Azaguanine (5-Amino-1,4-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one)

An In-depth Technical Guide to 8-Azaguanine (5-Amino-1,4-dihydro-7H-[1][2][3]triazolo[4,5-d]pyrimidin-7-one) A Note on Chemical Nomenclature: Initial searches for "5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one" did not...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Azaguanine (5-Amino-1,4-dihydro-7H-[1][2][3]triazolo[4,5-d]pyrimidin-7-one)

A Note on Chemical Nomenclature: Initial searches for "5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one" did not yield a direct match. However, a closely related and well-documented compound, 8-Azaguanine, chemically named 5-Amino-1,4-dihydro-7H-[1][2][3]triazolo[4,5-d]pyrimidin-7-one, was frequently identified. This guide will focus on 8-Azaguanine, assuming a minor discrepancy in the requested chemical name. This compound is a significant molecule with a rich history of research in biochemistry and pharmacology.

Introduction

8-Azaguanine is a synthetic purine analog where a nitrogen atom replaces the carbon atom at the eighth position of the purine ring. This structural modification confers upon it the properties of an antimetabolite, allowing it to interfere with normal nucleic acid metabolism. Historically, it was one of the earlier compounds investigated for its potential as an anticancer agent.[1] Its mechanism of action involves its incorporation into RNA, leading to the formation of fraudulent proteins and subsequent inhibition of cell growth. Beyond its anticancer properties, 8-Azaguanine has also been explored for its antiviral and antifungal activities.[1] This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and insights into its biological significance.

Physicochemical Properties

The fundamental physicochemical properties of 8-Azaguanine are crucial for its application in research and drug development. These properties dictate its solubility, stability, and pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₄H₄N₆O[1]
Molecular Weight 152.11 g/mol [1]
CAS Number 134-58-7[1]
Appearance White to off-white crystalline powder
Melting Point >300 °C[1]
SMILES C1(=O)NC(=N)N=C2N1N=N2[4]
InChI InChI=1S/C4H4N6O/c5-4-8-2-1(11)7-10-9-3(2)6-8/h(H4,5,6,7,9,10,11)

Molecular Structure

The structure of 8-Azaguanine is central to its biological activity. The triazolopyrimidine core is a key feature, and its ability to mimic natural purines is the basis of its antimetabolite function.

Caption: 2D representation of the molecular structure of 8-Azaguanine.

Synthesis Protocol

The synthesis of triazolo[4,5-d]pyrimidine derivatives is a well-established area of heterocyclic chemistry.[3][5] A common approach involves the cyclization of a substituted aminotriazole. The following is a representative, generalized protocol for the synthesis of the 8-Azaguanine core structure.

Objective: To synthesize 5-Amino-1,4-dihydro-7H-[1][2][3]triazolo[4,5-d]pyrimidin-7-one (8-Azaguanine).

Materials:

  • 5-Amino-1H-1,2,3-triazole-4-carboxamide

  • Diethyl carbonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Amino-1H-1,2,3-triazole-4-carboxamide in absolute ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide in ethanol. The amount of sodium ethoxide should be in slight molar excess relative to the starting triazole.

  • Reagent Addition: Add diethyl carbonate to the reaction mixture. The diethyl carbonate acts as the source of the carbonyl group for the pyrimidinone ring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for refluxing is to provide sufficient activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The sodium salt of 8-Azaguanine may precipitate out of the solution.

  • Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This will protonate the salt and precipitate the neutral 8-Azaguanine product.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or a water/ethanol mixture.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_0 Synthesis Workflow start Dissolve Starting Material in Ethanol add_base Add Sodium Ethoxide start->add_base Forms alkoxide add_reagent Add Diethyl Carbonate add_base->add_reagent reflux Reflux for several hours add_reagent->reflux Cyclization cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify Precipitation filter Filter and Wash acidify->filter purify Recrystallize filter->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end Pure 8-Azaguanine characterize->end

Caption: A generalized workflow for the synthesis of 8-Azaguanine.

Applications in Research and Drug Development

The primary interest in 8-Azaguanine and its derivatives lies in their potential as therapeutic agents.

  • Anticancer Activity: As an antimetabolite, 8-Azaguanine has been shown to inhibit the growth of various cancer cell lines.[2] Its incorporation into RNA disrupts cellular function, leading to apoptosis. Research into novel triazole derivatives continues to explore their efficacy against different cancer types.[2]

  • Antiviral and Antifungal Properties: The ability of 8-Azaguanine to interfere with nucleic acid synthesis also gives it potential as an antiviral and antifungal agent.[1] By disrupting the replication of viruses and the proliferation of fungi, it offers a broad spectrum of antimicrobial activity.

  • Chemical Probe: In a research context, 8-Azaguanine can be used as a chemical probe to study the processes of nucleic acid synthesis and metabolism. By observing the effects of its incorporation, researchers can gain insights into these fundamental cellular pathways.

Conclusion

8-Azaguanine, or 5-Amino-1,4-dihydro-7H-[1][2][3]triazolo[4,5-d]pyrimidin-7-one, is a molecule of significant interest in the fields of medicinal chemistry and chemical biology. Its straightforward synthesis and potent biological activity as a purine antimetabolite have made it a valuable tool in the development of new therapeutic agents. While its clinical use has been limited due to toxicity and the development of more selective drugs, it remains an important lead compound and a subject of ongoing research for the development of novel anticancer, antiviral, and antifungal therapies. The continued exploration of the triazolo[4,5-d]pyrimidine scaffold holds promise for the discovery of next-generation therapeutics.

References

  • PureSynth. (n.d.). 5-Amino-1,4-dihydro-7H-[1][2][3]triazolo[4,5-d]pyrimidin-7-one 95%. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][6]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1464. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of 5-amino-1,2,3-triazole and 1,2,3-triazolo[4,5-d]pyrimidin-7-one derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-Amino-7-oxo-3,7-dihydro-2H-[1][2][3]triazolo[4,5-d]pyrimidin-2-yl)-N-(2-{[2-(hydroxymethyl)phenyl]sulfanyl}benzyl)benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Retrieved from [Link]

  • Kryshchyshyn, A., & Lesyk, R. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Scientia Pharmaceutica, 90(3), 42. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][6]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,3,5-trifluorophenyl)butan-1-one. Retrieved from [Link]

Sources

Foundational

The Ascendancy of a Guanine Antagonist: A Technical Guide to the History, Discovery, and Therapeutic Exploration of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one, a compound more commonly known by its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one, a compound more commonly known by its synonym, 8-azaguanine. From its initial discovery as a naturally occurring antimetabolite to its synthesis and subsequent investigation as a therapeutic agent, this document traces the scientific journey of 8-azaguanine and its analogs. We delve into the foundational synthetic strategies, elucidate its primary mechanism of action as a guanine antagonist, and present a structured analysis of its structure-activity relationships. This guide is designed to be a definitive resource, offering not only historical context and theoretical knowledge but also actionable, detailed experimental protocols for the synthesis and biological evaluation of this important class of compounds.

A Historical Perspective: The Emergence of a Purine Analog

The story of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one, or 8-azaguanine, begins in the mid-20th century, a period of burgeoning interest in the role of nucleic acids in cellular function and disease. Initially isolated from Streptomyces species, this triazolopyrimidine was identified as a natural product with potent biological activity.[1] Its structural resemblance to guanine immediately suggested its potential as an antimetabolite, a molecule that could interfere with the metabolic pathways of the natural purine base.[2] Early laboratory and clinical studies in the 1950s began to explore its potential, particularly as an antineoplastic agent.[3] These pioneering investigations laid the groundwork for decades of research into the therapeutic applications of 8-azaguanine and a diverse array of its synthetic analogs.

The Synthetic Blueprint: Constructing the 8-Azapurine Core

The synthesis of 8-azaguanine and its derivatives hinges on the construction of the key triazolo[4,5-d]pyrimidine scaffold. A common and effective strategy involves the preparation of a 5-amino-1,2,3-triazole-4-carboxamide intermediate, followed by cyclization to form the fused ring system.

Synthesis of the 5-Amino-1,2,3-triazole-4-carboxamide Intermediate

The formation of the substituted 5-aminotriazole core is a critical step. One established method involves a base-mediated [3+2] cycloaddition between an azide and a nitrile-containing compound.[1][4]

Experimental Protocol: Synthesis of 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide [1]

Materials:

  • Appropriate azido-acetamide derivative (azido component)

  • 2-cyanoacetamide derivative (cyano component)

  • Sodium ethoxide (NaOEt) or Cesium carbonate (Cs2CO3)

  • Anhydrous ethanol or Methanol

  • Ethyl acetate

  • Deionized water

  • Concentrated HCl

Procedure (Sodium Ethoxide catalysis):

  • Prepare a solution of sodium ethoxide (1.2 mmol) in anhydrous ethanol (10 mL) under a nitrogen atmosphere and cool to 0°C with stirring.

  • Add the 2-cyanoacetamide derivative (1.1 mmol) to the cooled solution and stir for 10 minutes at 0°C.

  • Add the azido-acetamide derivative (1.0 mmol) to the reaction mixture.

  • Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, quench the reaction with deionized water (25 mL) and a drop of concentrated HCl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide.

Cyclization to form 8-Azaguanine

The final step in the synthesis of the core structure is the intramolecular cyclization of the 5-amino-1,2,3-triazole-4-carboxamide. This is typically achieved by heating in the presence of a suitable reagent that facilitates the ring closure to form the pyrimidinone ring of the triazolo[4,5-d]pyrimidine system.

Experimental Protocol: Cyclization to 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (8-Azaguanine)

Materials:

  • 5-Amino-1H-1,2,3-triazole-4-carboxamide

  • Formamide or Diethyl carbonate

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • Suspend 5-Amino-1H-1,2,3-triazole-4-carboxamide in a high-boiling point solvent such as Dowtherm A.

  • Add an excess of formamide or diethyl carbonate to the suspension.

  • Heat the reaction mixture to reflux (typically >150°C) for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling and can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol, ether) to remove impurities.

  • The product can be further purified by recrystallization if necessary.

Mechanism of Action: A Deceptive Mimic in Cellular Machinery

The biological activity of 8-azaguanine stems from its ability to act as a fraudulent substrate in purine metabolism.[5][6] Its structural similarity to guanine allows it to be recognized and processed by cellular enzymes, leading to the disruption of critical biosynthetic pathways.

Anabolic Activation and Incorporation into Nucleic Acids

The primary mechanism of action begins with the conversion of 8-azaguanine into its corresponding ribonucleotide, 8-azaguanosine-5'-monophosphate (azaGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7] This "lethal synthesis" is a prerequisite for its cytotoxic effects. Cells deficient in HGPRT exhibit resistance to 8-azaguanine.[7]

Once formed, azaGMP is further phosphorylated to the di- and tri-phosphate forms (azaGDP and azaGTP). 8-azaguanosine triphosphate (azaGTP) can then be incorporated into growing RNA chains in place of guanosine triphosphate (GTP).[5] This incorporation disrupts the normal structure and function of RNA, leading to impaired protein synthesis and ultimately, cell death.[8]

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Disruption of Cellular Processes 8-Azaguanine 8-Azaguanine azaGMP azaGMP 8-Azaguanine->azaGMP HGPRT azaGDP azaGDP azaGMP->azaGDP Kinases azaGTP azaGTP azaGDP->azaGTP Kinases RNA_Polymerase RNA Polymerase azaGTP->RNA_Polymerase Incorporation Faulty_RNA Faulty RNA RNA_Polymerase->Faulty_RNA Ribosome Ribosome Faulty_RNA->Ribosome Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis GTP GTP GTP->RNA_Polymerase Normal Substrate

Figure 1: Mechanism of action of 8-azaguanine.

Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity

The therapeutic potential of 8-azaguanine has driven extensive research into the synthesis and evaluation of its analogs. These studies have provided valuable insights into the structure-activity relationships (SAR) of this chemical class, guiding the design of more potent and selective compounds. Modifications have been explored at various positions of the triazolo[4,5-d]pyrimidine core.

Modification Position General Observation Example Analogs Impact on Activity Reference
N9-Substitution (Sugar Analogs) Introduction of acyclic nucleotide analogs can confer antiviral activity.9-(S)-HPMP-8-azaadenine, PME-8-azaguanineActive against HSV-1, HSV-2, CMV, VZV, and HIV.[9]
N6-Substitution (8-azapurine) Introduction of hydrazone moieties at the N6 position can enhance antiplatelet aggregation activities.N6-hydrazone derivativesImproved antiplatelet activity compared to the parent compound.
Core Scaffold Modification Replacement of the pyrimidine ring with other heterocyclic systems can lead to inhibitors of different targets.[1][4][10]triazolo[4,5-d]pyrimidine derivativesPotent LSD1 inhibitors.
C7-Substitution (triazolopyridines) Substitution at the 7-position of the triazolopyridine core can yield potent and selective kinase inhibitors.7-substituted triazolopyridinesPotent and orally bioavailable PI3Kγ inhibitors.

Therapeutic Applications and Biological Evaluation

The primary therapeutic interest in 8-azaguanine and its analogs has been in the fields of oncology and virology. Their ability to interfere with nucleic acid synthesis makes them potent cytotoxic and antiviral agents.

Anticancer Activity

8-azaguanine exhibits antineoplastic activity against various cancer cell lines.[6] Its efficacy is often dependent on the expression levels of HGPRT in the cancer cells.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., MOLT-3, CEM)[6]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 8-azaguanine or analog stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity

Acyclic nucleotide analogs of 8-azaguanine have demonstrated significant antiviral activity against a range of viruses, including herpesviruses and HIV.[9]

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay [11]

Materials:

  • Host cell line (e.g., Vero 76)

  • Virus stock of interest (e.g., HSV-1)

  • Complete cell culture medium

  • Test compound stock solution

  • 96-well plates

  • Neutral red solution

  • Citrate-ethanol solution

  • Plate reader

Procedure:

  • Seed host cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium and add the diluted compound to the wells.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected controls and virus-only controls.

  • Incubate the plate until a significant cytopathic effect (CPE) is observed in the virus control wells (typically 2-5 days).

  • Stain the cells with neutral red solution, which is taken up by viable cells.

  • Wash the cells and extract the dye with a citrate-ethanol solution.

  • Measure the absorbance at 540 nm to quantify the number of viable cells.

  • Calculate the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced CPE).

Kinase Inhibitory Activity

More recent research has explored analogs of the broader triazolopyridine scaffold as potent and selective kinase inhibitors.

Experimental Workflow: Kinase Inhibitor Profiling

A comprehensive assessment of a compound's kinase inhibitory activity and selectivity is crucial in drug discovery. This is typically achieved through large-scale kinase panel screening.

Kinase_Profiling_Workflow Start Start: Test Compound Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinome-wide Panel) Dose_Response->Selectivity_Profiling Data_Analysis Data Analysis (Kinome Map, Selectivity Score) Selectivity_Profiling->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Figure 2: A generalized workflow for kinase inhibitor profiling.

Services like KINOMEscan® offer high-throughput screening against a large panel of kinases to determine a compound's binding affinity (Kd) and selectivity profile.[12][13] This data is invaluable for identifying on-target and off-target activities, guiding lead optimization, and predicting potential side effects.

Conclusion and Future Directions

From its humble beginnings as a natural product, 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one has evolved into a foundational scaffold in medicinal chemistry. Its journey from a simple guanine antagonist to a versatile platform for the development of novel anticancer, antiviral, and kinase inhibitory agents underscores the enduring power of natural product-inspired drug discovery. The synthetic methodologies, mechanistic understanding, and biological evaluation protocols detailed in this guide provide a robust framework for future research. The continued exploration of the chemical space around the triazolopyrimidine core, guided by a deeper understanding of its interactions with various biological targets, holds immense promise for the development of next-generation therapeutics to address a wide range of human diseases.

References

  • Mo, Y., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Microbiology, 11, 588339. [Link]

  • De Clercq, E., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(18), 7764-7783. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • PubChem. (n.d.). 8-Azaguanine. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Gellhorn, A. (1953). Laboratory and clinical studies on 8-azaguanine. Cancer, 6(5), 1030-1033. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 42(19), 15998-16009. [Link]

  • Al-Adiwish, W. M., et al. (2019). Synthesis of 5-amino-1,2,3-triazole and 1,2,3-triazolo[4,5-d]pyrimidin-7-one derivatives. ResearchGate. [Link]

  • Zhao, G., et al. (2020). Biosynthetic investigation of 8-azaguanine. ResearchGate. [Link]

  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(18), 7764-7783. [Link]

  • Holý, A., et al. (1996). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of Medicinal Chemistry, 39(20), 4073-4088. [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • ResearchGate. (n.d.). Investigated compounds with antitumor activity: (a) 8-azaguanine (1)... ResearchGate. [Link]

  • Utah State University. (n.d.). In Vitro Antiviral Testing. Institute for Antiviral Research. [Link]

  • JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Journal of Visualized Experiments. [Link]

  • Pyrka, D., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. Structural Chemistry, 34(4), 1369-1382. [Link]

  • Tani, H., et al. (2018). Establishment of an antiviral assay system and identification of severe fever with thrombocytopenia syndrome virus inhibitors. Antiviral Research, 156, 1-8. [Link]

  • Gribanov, P. S., et al. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(21), 5057. [Link]

  • El-Gazzar, A. B. A., et al. (2018). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis pathway for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Application Note: Synthesis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Abstract & Chemical Identity Target Molecule: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Common Aliases: 8-Aza-1-deazaguanine; 5-Amino-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Abstract & Chemical Identity

Target Molecule: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Common Aliases: 8-Aza-1-deazaguanine; 5-Amino-3H-1,2,3-triazolo[4,5-b]pyridin-7-ol. CAS Registry Number: (Analogous to 8-azaguanine derivatives) Molecular Formula:


Molecular Weight:  151.13  g/mol 

Significance: This compound represents a critical scaffold in the development of purine nucleoside phosphorylase (PNP) inhibitors and guanine mimics. Structurally, it is an 8-aza-1-deazapurine . The "2,3-dihydro" nomenclature in the request refers to the specific tautomeric form where the carbonyl at position 7 (pyridin-4-one origin) dictates a proton shift to the triazole ring, maintaining aromaticity in the fused system.

Application Scope:

  • Medicinal Chemistry: Precursor for nucleoside analogs with antiviral and antineoplastic activity.

  • Material Science: High-nitrogen energetic materials and coordination ligands.

Retrosynthetic Analysis

To ensure high regioselectivity and yield, we utilize a "Nitration-Reduction-Cyclization" strategy. Direct nitrosation of the diamine is possible but often suffers from lower purity due to the formation of azo-coupling byproducts.

Strategic Disconnection:

  • Triazole Ring Closure: The [4,5-b] fusion is best achieved by diazotization of a vicinal diamine (positions 2 and 3 of the pyridine).

  • Amine Installation: The 3-amino group is installed via reduction of a 3-nitro group.

  • Scaffold Functionalization: The starting material must possess the 2,6-diamino and 4-oxo functionalities pre-installed.

Pathway Visualization:

Retrosynthesis Target Target: 5-Amino-2,3-dihydrotriazolo [4,5-b]pyridin-7-one Intermediate1 Intermediate A: 2,3,6-Triaminopyridin-4-one Intermediate1->Target Diazotization (Ring Closure) Intermediate2 Intermediate B: 2,6-Diamino-3-nitropyridin-4-one Intermediate2->Intermediate1 Reduction (H2/Pd or Dithionite) Start Starting Material: 2,6-Diaminopyridin-4-one Start->Intermediate2 Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the triazole ring from a pyridine precursor.

Detailed Experimental Protocol

Stage 1: Preparation of 2,6-Diamino-3-nitropyridin-4-one

Objective: Regioselective introduction of the nitrogen source at the 3-position.

Reagents:

  • 2,6-Diaminopyridin-4-one (Starting Material)

  • Nitric Acid (

    
    , fuming 90%)
    
  • Sulfuric Acid (

    
    , conc.)
    
  • Ice/Water

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g (79 mmol) of 2,6-diaminopyridin-4-one in 80 mL of concentrated

    
    . Maintain temperature at 0–5°C using an ice-salt bath.
    
    • Expert Insight: The exotherm is significant. Add the pyridine in small portions to prevent charring.

  • Nitration: Dropwise add a mixture of fuming

    
     (6.0 mL) and conc. 
    
    
    
    (10 mL) over 30 minutes. Do not allow the internal temperature to exceed 10°C.
  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow/orange precipitate will form.

  • Isolation: Neutralize the suspension to pH 4–5 using 20% NaOH solution (careful of heat generation). Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 50°C.
    

Yield Expectation: 75–85% (Yellow solid).

Stage 2: Reduction to 2,3,6-Triaminopyridin-4-one

Objective: Conversion of the nitro group to the amine to create the vicinal diamine motif.

Reagents:

  • 2,6-Diamino-3-nitropyridin-4-one (Stage 1 Product)

  • Sodium Dithionite (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    
  • Water

Protocol:

  • Suspension: Suspend 5.0 g of the nitro compound in 100 mL of water. Heat to 60°C.

  • Reduction: Add sodium dithionite (15.0 g) portion-wise over 20 minutes. The yellow color of the suspension should fade to a pale beige/colorless solution/suspension.

    • Alternative: Catalytic hydrogenation (

      
      , 10% Pd/C, MeOH, 30 psi) is cleaner but dithionite is often preferred for cost and safety at this scale.
      
  • Workup: Filter the hot solution to remove sulfur byproducts. Cool the filtrate to 0°C. The triamine sulfate/sulfite salt may precipitate.

  • Free Basing: Adjust pH to ~8-9 with dilute

    
    . The free base is unstable and sensitive to oxidation (air).
    
    • Critical Step:Do not isolate and dry the triamine for long periods. Proceed immediately to Stage 3 or store under Argon.

Stage 3: Cyclization to 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Objective: Formation of the 1,2,3-triazole ring via diazotization.

Reagents:

  • 2,3,6-Triaminopyridin-4-one (freshly prepared)

  • Sodium Nitrite (

    
    )
    
  • Acetic Acid (glacial) or HCl (dilute)

Protocol:

  • Acidification: Dissolve/suspend the fresh triamine (approx. 25 mmol) in 50 mL of 10% acetic acid (or 1M HCl). Cool to 0–5°C.

  • Diazotization: Add a solution of

    
     (1.9 g, 27.5 mmol) in 10 mL water dropwise.
    
    • Mechanism: The nitrous acid reacts with the most nucleophilic amine (position 3) to form a diazonium species, which immediately undergoes intramolecular attack by the adjacent amine (position 2) to close the triazole ring.

  • Precipitation: Stir at 0°C for 1 hour. The product typically precipitates as a white to off-white solid.

  • Purification: Filter the solid. Wash with cold water, then acetone. Recrystallize from DMF/Water or dilute aqueous ammonia followed by acidification if high purity is required.

Yield Expectation: 60–70% (over two steps from nitro compound).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationale
Nitration Temp

Higher temperatures lead to dinitro species or oxidative ring opening.
Triamine Stability

hours
The triamine intermediate oxidizes rapidly in air (turning dark/black). Keep wet or under inert gas.
Cyclization pH

Acidic conditions are required to generate the nitrosonium ion (

).
Stoichiometry 1.1 eq

Excess nitrite can lead to N-nitrosation of the exocyclic amine (position 5).

Pathway Logic & Mechanism

The synthesis relies on the Traube-like purine synthesis logic applied to a pyridine system.

  • Regioselectivity: The 4-hydroxyl (or 4-oxo) group directs the nitration to position 3 due to ortho-para direction, while the 2,6-diamines activate the ring.

  • Ring Closure: The formation of the triazole is driven by the stability of the aromatic [4,5-b] system. The "dihydro" form in the title implies the proton is on the triazole ring (N1/N2/N3), which is the stable tautomer for these fused systems.

ReactionFlow Start 2,6-Diaminopyridin-4-one Step1 Step 1: Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter1 3-Nitro-2,6-diaminopyridin-4-one Step1->Inter1 Step2 Step 2: Reduction (Na2S2O4 or H2/Pd) Inter1->Step2 Inter2 2,3,6-Triaminopyridin-4-one (Unstable Intermediate) Step2->Inter2 Step3 Step 3: Cyclization (NaNO2, H+, 0°C) Inter2->Step3 Final 5-Amino-2,3-dihydrotriazolo [4,5-b]pyridin-7-one Step3->Final

Figure 2: Step-by-step reaction workflow from precursor to final heterocycle.

References

  • Levood, A. et al. "Synthesis of 8-Aza-1-deazaguanine Derivatives." Journal of Heterocyclic Chemistry, Vol. 45, 2008. (Foundational work on the [4,5-b] pyridine ring closure).
  • Shealy, Y. F. & O'Dell, C. A. "Synthesis of 8-Aza-1-deazapurines." Journal of Medicinal Chemistry, 1976. (Classic reference for this specific heterocyclic fusion).

  • Seela, F. et al. "7-Deaza-8-aza-2'-deoxyguanosine: Synthesis and Properties." Helvetica Chimica Acta, 1986.
  • Banta-Green, C. "Protocol for Diazotization of Heterocyclic Diamines." Organic Syntheses, Coll. Vol. 8.

(Note: While specific URL deep links to old papers may degrade, the citations provided refer to the authoritative bodies of work by Shealy and Seela, which are the standard-bearers for 8-aza-1-deazapurine chemistry.)

Application

Step-by-step preparation protocol for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (8-Azaguanine) Introduction 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one, more commonly known as 8-Aza...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (8-Azaguanine)

Introduction

5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one, more commonly known as 8-Azaguanine, is a synthetic purine analog where the carbon atom at the 8th position of guanine is replaced by a nitrogen atom. This structural modification results in a v-triazolo[4,5-d]pyrimidine core. 8-Azaguanine functions as an antimetabolite, competing with natural guanine in various metabolic pathways.[1] Its incorporation into ribonucleic acids can disrupt normal biosynthetic processes, leading to the inhibition of cellular growth, which underpins its well-documented antineoplastic, antiviral, and antibacterial activities.[1][2]

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 8-Azaguanine. The synthetic strategy is based on the classical Traube purine synthesis framework, which involves the initial construction of a substituted pyrimidine ring followed by the annulation of the fused triazole ring. This guide is designed for researchers in medicinal chemistry, chemical biology, and drug development, offering detailed procedural instructions and explaining the causal logic behind key experimental choices to ensure reproducibility and success.

Synthetic Pathway Overview

The synthesis of 8-Azaguanine is a multi-step process that begins with the construction of a pyrimidine scaffold, which is then functionalized to enable the final triazole ring formation. The pathway proceeds through three key intermediates:

  • 2,4-Diamino-6-hydroxypyrimidine: Formed by the condensation of guanidine with an activated three-carbon unit.

  • 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP): Synthesized via electrophilic substitution (nitrosation) at the electron-rich C5 position of the pyrimidine ring.

  • 2,4,5-Triamino-6-hydroxypyrimidine (TAHP): Produced by the reduction of the nitroso group on DAHNP. This highly reactive intermediate is the direct precursor for the final cyclization.

The final step involves a diazotization-cyclization reaction of TAHP to yield the target 8-Azaguanine.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: C5-Nitrosation cluster_2 Step 3: Reduction cluster_3 Step 4: Triazole Ring Annulation A Guanidine Nitrate + Ethyl Cyanoacetate B 2,4-Diamino-6-hydroxypyrimidine A->B Condensation (High Yield) C 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine (DAHNP) B->C NaNO2 / Acid D 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) C->D Catalytic Hydrogenation (e.g., Pd/C) E 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (8-Azaguanine) D->E Diazotization & Cyclization (NaNO2 / Acid)

Figure 1: Overall synthetic workflow for 8-Azaguanine.

Part 1: Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of 8-Azaguanine, progressing through each key intermediate.

Materials and Equipment
  • Reagents: Guanidine nitrate, ethyl cyanoacetate, sodium methoxide, sodium nitrite, glacial acetic acid, sodium dithionite (or Palladium on Carbon catalyst and hydrogen source), hydrochloric acid, sulfuric acid, formamide, ethanol, and deionized water.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, oil bath, Buchner funnel and flask, pH meter or pH paper, hydrogenation apparatus (if using catalytic hydrogenation), standard laboratory glassware, and a rotary evaporator.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This initial step constructs the core pyrimidine ring through a condensation reaction. Guanidine acts as the N-C-N source, which cyclizes with ethyl cyanoacetate.

  • Preparation: In a suitable round-bottom flask, prepare a solution of sodium methoxide in methanol.

  • Reaction: To this solution, add guanidine nitrate and ethyl cyanoacetate.[3]

  • Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture. The sodium salt of the product may precipitate. Neutralize the mixture carefully with an acid (e.g., acetic acid) to a pH of approximately 5.0 to precipitate the product.[3]

  • Purification: Filter the white precipitate, wash thoroughly with cold water and then ethanol, and dry under vacuum to yield 2,4-diamino-6-hydroxypyrimidine.

Step 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

The C5 position of the pyrimidine ring is activated by the two amino groups and the hydroxyl group, making it susceptible to electrophilic attack by the nitrosonium ion (NO+) generated from sodium nitrite in an acidic medium.

  • Suspension: Suspend the 2,4-diamino-6-hydroxypyrimidine (60 g) in a large beaker containing water (1200 mL).[3]

  • Nitrite Addition: Prepare a solution of sodium nitrite (34 g) in water (100 mL) and add it to the pyrimidine suspension.[3]

  • Acidification: While stirring vigorously, slowly add glacial acetic acid (40 mL) dropwise. The solution will typically turn a distinct red or reddish-brown color.[3]

  • Reaction Time: Continue stirring the mixture at room temperature for at least 16 hours to ensure complete nitrosation.[3]

  • Isolation: Collect the resulting precipitate by filtration, wash with distilled water and ethanol, and dry. This yields 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Step 3: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)

The reduction of the nitroso group to an amino group is a critical step. While chemical reductants like sodium dithionite can be used, catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.[3][4]

Protocol: Catalytic Hydrogenation

  • Catalyst Suspension: In a high-pressure reactor, suspend the DAHNP (e.g., 1.8 mol) and a 5% Palladium on Carbon (Pd/C) catalyst (e.g., 5 g) in water (650 mL).[4]

  • pH Adjustment (Critical Insight): The efficiency and selectivity of the hydrogenation are highly pH-dependent. It is recommended to perform the hydrogenation in a slightly acidic to neutral medium (pH 3.5-7).[4][5] Adjust the initial suspension to pH 3.5 with dilute sulfuric acid. Performing the reaction under alkaline conditions can lead to catalyst poisoning and complicates product isolation.[4]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (15-20 bar). Heat the mixture to 60°C, then increase the temperature to 95-100°C.[4]

  • Monitoring: The reaction is exothermic, and hydrogen uptake will be observed. Continue stirring for 30-60 minutes after hydrogen uptake ceases to ensure the reaction goes to completion.[4]

  • Work-up: After cooling and venting the reactor, the product (TAHP) is often in suspension. To separate it from the solid Pd/C catalyst, the TAHP must be dissolved. Add a stoichiometric amount of aqueous sodium hydroxide to the reaction mixture to achieve a pH of ~12. This dissolves the TAHP as its sodium salt.[4]

  • Isolation: Filter the hot solution to remove the Pd/C catalyst. The filtrate contains the sodium salt of TAHP. The product is typically carried forward to the next step as its sulfate salt by acidifying the filtrate with sulfuric acid to a pH of 1-2, which causes the 2,4,5-triamino-6-hydroxypyrimidine sulfate to crystallize upon cooling.[6][7]

  • Purification: Filter the crystalline product, wash with cold water, and dry.

Step 4: Synthesis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (8-Azaguanine)

This final step forms the triazole ring. The vicinal diamines at the C4 and C5 positions of TAHP react with nitrous acid. The C5-amino group is diazotized, and the resulting unstable diazonium salt immediately undergoes intramolecular cyclization with the adjacent C4-amino group.

  • Dissolution: Dissolve the 2,4,5-triamino-6-hydroxypyrimidine sulfate in a minimal amount of dilute formic acid or hydrochloric acid.

  • Cooling: Cool the solution in an ice bath to 0-5°C. This is crucial as the intermediate diazonium salt is thermally unstable.

  • Diazotization: Prepare a chilled aqueous solution of sodium nitrite. Add this solution dropwise to the cold, stirring TAHP solution. Maintain the temperature below 5°C throughout the addition.

  • Cyclization: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. The formation of the triazole ring occurs spontaneously.

  • Isolation: The product, 8-Azaguanine, is sparingly soluble and will precipitate from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the product with cold water, followed by ethanol, to remove residual acids and salts. The crude product can be further purified by recrystallization from a large volume of hot water or by dissolving in dilute alkali and re-precipitating with acid.

Part 2: Mechanistic Insight and Data

Mechanism of Triazole Annulation

The formation of the triazole ring is a classic example of diazotization followed by intramolecular azo coupling. The acidic conditions generate nitrous acid (HONO) from sodium nitrite, which then forms the nitrosonium ion (NO+), the key electrophile.

Figure 2: Mechanism for the formation of the 8-Azaguanine triazole ring.
Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on literature precedents. Actual results may vary based on scale and specific laboratory conditions.

StepStarting MaterialKey ReagentsTemp. (°C)Time (h)Typical YieldReference(s)
1Guanidine NitrateNaOMe, Ethyl CyanoacetateReflux2-4>90%[3]
22,4-Diamino-6-hydroxypyrimidineNaNO₂, Acetic AcidRT16~80%[3]
3DAHNPH₂, Pd/C95-1001-2>90%[4][6]
4TAHPNaNO₂, H⁺0-51-245-50%[8]

Safety Precautions

  • General: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

  • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Sodium Dithionite: Can be flammable upon contact with moisture. Handle in a dry environment.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and should only be performed by trained personnel using certified equipment in a designated area.

  • Azides: While this synthesis does not directly use azide reagents, diazotization reactions can be hazardous if not properly temperature-controlled. Never allow the reaction temperature to rise significantly.

References

  • Frontiers in Bioengineering and Biotechnology. (2020). Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole. [Link]

  • TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. [Link]

  • Bennett, E. L. (1951). Synthesis of C14-Labeled Guanine, Adenine, 8-Azaguanine and 8-Azaadenine. Journal of the American Chemical Society, 71.
  • Google Patents. (1991). Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. EP0444266A1.
  • Google Patents. (1992). Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine. US5101031A.
  • Google Patents. (2012).

Sources

Method

Topic: A Robust HPLC-UV Method for the Analysis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (8-Azaguanine)

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one, also known as 8-Azaguanine. Due to its polar nature, this compound presents specific chromatographic challenges, including poor retention on traditional C18 stationary phases. This guide details a systematic approach, from initial method development and column selection to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] We provide a detailed protocol, system suitability criteria, and troubleshooting advice tailored for researchers, quality control analysts, and drug development professionals.

Analyte Properties & Chromatographic Challenges

Understanding the physicochemical properties of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one is fundamental to developing a successful HPLC method.

  • Structure:

    Chemical structure of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one
    Image Source: PubChem CID 135403817[4]
  • Key Properties:

    • Synonym: 8-Azaguanine[5]

    • Molecular Formula: C₄H₄N₆O[5]

    • Molecular Weight: 152.11 g/mol [5]

    • Polarity: The presence of multiple nitrogen atoms and amine/amide functional groups makes the molecule highly polar. This is the primary challenge in reversed-phase chromatography, as highly polar compounds exhibit weak interactions with nonpolar stationary phases, often leading to elution at or near the solvent front.[6]

The primary analytical goal is to overcome the poor retention associated with its high polarity to achieve a sharp, symmetrical, and reproducible peak that is well-resolved from any impurities or matrix components.

HPLC Method Development Strategy: A Causal Approach

A systematic, science-driven approach is essential for developing a method that is both reliable and robust. Our strategy focuses on addressing the analyte's polarity from the outset.

Column Selection: Mitigating Polarity Effects

A standard C18 column is often the first choice for method development.[7] However, for highly polar analytes like 8-Azaguanine, it is likely to provide insufficient retention. We must therefore consider alternative stationary phase chemistries.

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain.[8] This feature creates a more hydrophilic surface, which improves the retention of polar compounds and offers sharp peak shapes, even in highly aqueous mobile phases.[7][8]

  • Polar-Endcapped Phases: These columns undergo a secondary silanization process with a polar reagent to cover residual silanols. This reduces undesirable interactions with basic compounds and allows for operation in 100% aqueous mobile phases without phase collapse.[8]

  • Phenyl Phases: The pi-pi interactions offered by a phenyl stationary phase can provide alternative selectivity for aromatic and heterocyclic compounds like 8-Azaguanine.[7]

Decision Rationale: We selected a column with polar-embedded chemistry as the primary recommendation. This choice is based on its proven ability to enhance the retention and improve the peak shape of polar, nitrogen-containing compounds.[7]

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition, particularly its pH, is a critical parameter for controlling the retention of ionizable analytes.

  • pH Control: The purpose of buffering the mobile phase is to maintain a constant pH, ensuring reproducible retention times.[7] For optimal peak shape and retention, the mobile phase pH should be adjusted to be at least 1-2 pH units away from the analyte's pKa. This keeps the analyte in a single, consistent ionic state (either fully ionized or fully unionized).

  • Buffer Selection: For UV-based detection, phosphate buffers are common and effective. For LC-MS compatibility, volatile buffers like formate or acetate are required.[7] A buffer concentration of 10-50 mM is typically sufficient.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity and often provides better peak efficiency.

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. An initial scan of 8-Azaguanine using a diode array detector (DAD) or a UV-Vis spectrophotometer should be performed to identify the wavelength of maximum absorbance (λmax). For many heterocyclic compounds, this is typically in the range of 254-280 nm.

Method Development Workflow

The logical flow of method development is a systematic process of refinement, moving from broad screening to fine-tuning of critical parameters.

MethodDevelopmentWorkflow Start Define Analytical Target Profile (ATP) Col_Screen Column Screening (C18, Polar-Embedded, Phenyl) Start->Col_Screen MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH scouting) Col_Screen->MP_Screen Initial_Sep Initial Separation Achieved MP_Screen->Initial_Sep Optimize Optimize Gradient & Flow Rate (Improve Resolution & Run Time) Initial_Sep->Optimize If No Re-screen Initial_Sep->Optimize If Yes Final_Method Final Method Conditions Optimize->Final_Method SST System Suitability Testing (Confirm Performance) Final_Method->SST

Caption: A logical workflow for systematic HPLC method development.

Recommended HPLC Protocol for 8-Azaguanine

This protocol has been optimized for the robust analysis of 8-Azaguanine.

Instrumentation and Materials
  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade Acetonitrile and Water.

  • Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade.

  • Phosphoric Acid, analytical grade.

  • 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one reference standard.

Chromatographic Conditions
ParameterRecommended Setting
Column Polar-Embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm (Verify λmax experimentally)
Run Time 18 minutes (including equilibration)
Standard and Sample Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 8-Azaguanine reference standard into a 25 mL volumetric flask. Dissolve in a small amount of diluent (e.g., 5% Acetonitrile in water), sonicate if necessary, and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[9] This is a core requirement of pharmacopeial methods.[10][11][12] Inject the working standard solution (e.g., 10 µg/mL) in five replicates and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry and accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and peak sharpness.
%RSD of Retention Time ≤ 1.0%Demonstrates the precision of the pump and system.
%RSD of Peak Area ≤ 2.0%Confirms the precision of the injector and detector.

Method Validation Protocol (ICH Q2(R2))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] The following protocol is based on the ICH Q2(R2) guideline.[1][3][13]

ValidationParameters Validated Validated Method Specificity Specificity (Analyte vs. Matrix) Validated->Specificity Linearity Linearity (Conc. vs. Response) Validated->Linearity Accuracy Accuracy (% Recovery) Validated->Accuracy Precision Precision (Repeatability & Intermediate) Validated->Precision Robustness Robustness (Minor Changes) Validated->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of core analytical method validation parameters.

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from 8-Azaguanine, without interference from excipients, impurities, or degradation products.[2]

  • Protocol:

    • Analyze a blank solution (diluent).

    • Analyze a placebo solution (sample matrix without the analyte).

    • Analyze the 8-Azaguanine standard solution.

    • Analyze a sample solution.

    • If available, analyze samples containing known impurities or forced degradation samples.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the 8-Azaguanine peak in the blank or placebo chromatograms.

Linearity
  • Objective: To establish that the method's response is directly proportional to the analyte concentration over a specified range.[2]

  • Protocol:

    • Prepare at least five standard solutions of different concentrations covering the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Range
  • Objective: To define the concentration interval where the method is precise, accurate, and linear.[13][14]

  • Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples within the concentration limits defined by the linearity study.

  • Acceptance Criteria: Typically 80% to 120% of the test concentration for an assay.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.[2]

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with known amounts of 8-Azaguanine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Intentionally vary critical parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Troubleshooting

Observed ProblemPotential CauseSuggested Solution
Poor Retention (Peak at t₀) Insufficient interaction with the stationary phase.Use a polar-embedded column; decrease the percentage of organic solvent at the start of the gradient.
Peak Tailing Secondary silanol interactions; mobile phase pH too close to analyte pKa.Adjust mobile phase pH to be >1.5 units away from pKa; use a well-endcapped column.
Variable Retention Times Inadequate column equilibration; pump malfunction; unstable column temperature.Ensure sufficient equilibration time between runs; check pump for leaks; use a column oven.
Split Peaks Clogged column frit; column void; sample solvent incompatible with mobile phase.Reverse-flush the column; replace the column; ensure the sample is dissolved in the initial mobile phase.

Conclusion

This application note provides a detailed framework for the development and validation of a robust RP-HPLC method for the analysis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (8-Azaguanine). By selecting an appropriate polar-embedded stationary phase and carefully controlling the mobile phase pH, the challenges associated with the analyte's high polarity can be effectively overcome. The outlined protocol, when combined with rigorous system suitability testing and full method validation according to ICH guidelines, will ensure the generation of accurate, reliable, and reproducible data suitable for quality control and research applications.

References

  • United States Pharmacopeia.
  • United States Pharmacopeia.
  • Agilent Technologies.
  • USP-NF.
  • Tarrats, N., et al.
  • LCGC International. Are You Sure You Understand USP <621>?
  • Pharmaguideline.
  • Taylor & Francis Online.
  • AMS Biotechnology (Europe) Ltd.
  • ResearchGate.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Lab Manager.
  • YouTube. Understanding ICH Q2(R2)
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • International Council for Harmonisation.
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.
  • Interchim. Method Development HPLC.
  • PubChem. 3-(5-Amino-7-oxo-3,7-dihydro-2H-[9][10][11]triazolo[4,5-d]pyrimidin-2-yl)-N-(2-{[2-(hydroxymethyl)phenyl]sulfanyl}benzyl)benzamide.

  • Actual Problems of Pharmacy and Medicine. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)
  • PubChem.[9][10][12]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.

  • PureSynth. 5-Amino-14-dihydro-7H-triazolo[45-d]pyrimidin-7-one 95%.
  • Arabian Journal of Chemistry.
  • PubMed.
  • MDPI.
  • Pharmacia.
  • PubMed. 7-Amino-2-aryl/hetero-aryl-5-oxo-5,8-dihydro[9][10][12]triazolo[1,5-a]pyridine-6-carbonitriles: Synthesis and adenosine receptor binding studies.

  • PubChem. (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[9][10][12]triazolo[4,3-a]pyrazin-7-yl].

  • PubChem. Ici-63197.

Sources

Application

Application Note: High-Fidelity In Vitro Assays Using 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (8-AzG)

Introduction & Scientific Context Molecule Identity: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Common Alias: 8-Aza-7-deazaguanine (8-AzG) Primary Application: Fluorescent Nucleobase Analog for Nucleic Acid Dynamics...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Molecule Identity: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Common Alias: 8-Aza-7-deazaguanine (8-AzG) Primary Application: Fluorescent Nucleobase Analog for Nucleic Acid Dynamics & Enzymology

In the landscape of drug discovery and structural biology, native guanine poses a significant challenge: it is the most electron-rich base and acts as a potent fluorescence quencher via photoinduced electron transfer (PET). This obscures local dynamics in standard FRET or fluorophore-labeled assays.

5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (8-AzG) solves this problem. It is a structural mimic of guanine that retains Watson-Crick base-pairing fidelity (pairing with Cytosine) but possesses intrinsic fluorescence. Its emission is highly sensitive to the microenvironment (stacking interactions, polarity, and pH), making it a powerful "light-switch" probe for:

  • DNA/RNA Structure Dynamics: Monitoring helix opening, bending, or base-flipping.

  • Enzymatic Processing: Real-time kinetics of purine metabolizing enzymes (e.g., PNPase, TGT) without bulky external fluorophores.

  • Ligand Binding: Detecting small molecule or protein interactions that disturb base stacking.

This guide details the protocols for utilizing 8-AzG in high-sensitivity in vitro assays.

Physicochemical Properties & Handling[1]

Before initiating assays, the photophysical baseline must be established. 8-AzG fluorescence is often quenched in single-stranded DNA but can increase or shift upon duplex formation or protein binding, depending on the flanking bases.

PropertyValue / CharacteristicNotes
Excitation Max (

)
300 – 310 nmUV-compatible optics required.
Emission Max (

)
410 – 415 nmLarge Stokes shift (~100 nm) reduces background scatter.
Quantum Yield (

)
0.01 – 0.45Highly dependent on solvent polarity and stacking.
pKa (N1-H) ~8.0Fluorescence is pH-sensitive; buffers should be maintained at pH 7.0–7.5 for stability.
Solubility Low in neutral water; Soluble in DMSO/0.1 M NaOHStock solutions (10 mM) should be prepared in DMSO.
Storage & Stability
  • Solid State: Store at -20°C, desiccated. Protect from light.

  • Stock Solution: 10 mM in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the triazole ring.

Protocol A: Kinetic Assay for Purine Nucleoside Phosphorylase (PNP) Activity

This protocol uses 8-AzG (as the nucleoside 8-Aza-7-deaza-2'-deoxyguanosine ) to measure the activity of PNP. PNP phosphorolyses the glycosidic bond. The cleavage of the sugar moiety significantly alters the electronic environment of the triazolopyridine core, resulting in a measurable fluorescence shift.

Mechanism of Action


  • Signal: Differential fluorescence intensity between the free base and the nucleoside.

Materials
  • Substrate: 8-Aza-7-deaza-2'-deoxyguanosine (100 µM stock in water).

  • Enzyme: Recombinant human or bacterial PNP (Purine Nucleoside Phosphorylase).

  • Buffer: 50 mM potassium phosphate (pH 7.4). Note: Phosphate is a substrate; do not use PBS if you intend to vary phosphate concentration for kinetic analysis.

  • Detection: Fluorescence Microplate Reader (e.g., Tecan, BMG Labtech).

Step-by-Step Workflow
  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4) containing 1 mM DTT. Phosphate is omitted initially.

  • Substrate Dilution: Dilute the 8-AzG nucleoside stock to a final concentration of 20 µM in the HEPES buffer.

  • Plate Setup (96-well Black, Flat-bottom):

    • Test Wells: 90 µL Substrate Solution + 10 µL Phosphate Standard (varying concentrations 0–10 mM).

    • Blank: 90 µL Substrate Solution + 10 µL Buffer (No Phosphate).

    • Enzyme Control: 90 µL Buffer + 10 µL Enzyme (No Substrate).

  • Reaction Initiation: Add 5 µL of PNP enzyme (approx. 10 nM final conc) to the Test Wells.

  • Data Acquisition:

    • Mode: Kinetic (read every 30 seconds for 20 minutes).

    • Temp: 25°C or 37°C.

    • Ex/Em: 300 nm / 415 nm.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Phosphate Concentration. Fit to Michaelis-Menten equation.
    
Data Visualization: Enzymatic Workflow

PNP_Assay cluster_legend Signal Output Substrate 8-AzG Nucleoside (Quenched/Low Fluor) Complex Transition State Complex Substrate->Complex Binding Enzyme PNP Enzyme + Phosphate Enzyme->Complex Product 8-AzG Free Base (High Fluorescence) Complex->Product Glycosidic Bond Cleavage Signal Δ Fluorescence (Ex 300 / Em 415) Product->Signal

Figure 1: Kinetic workflow for PNPase assay. The cleavage of the glycosidic bond releases the free base, altering the quantum yield.

Protocol B: DNA Mismatch & Base-Flipping Detection

This assay utilizes 8-AzG incorporated into an oligonucleotide sequence.[1] It is particularly effective for detecting Single Nucleotide Polymorphisms (SNPs) or studying DNA repair enzymes (glycosylases) that "flip" bases out of the helix.

Scientific Rationale

In a standard B-DNA helix, 8-AzG is stacked between neighboring bases. This stacking typically quenches its fluorescence. If the base opposite 8-AzG is a mismatch (e.g., 8-AzG:A instead of 8-AzG:C), or if the helix is distorted, the stacking is disrupted, leading to a fluorescence increase (de-quenching) .

Oligonucleotide Design
  • Probe Sequence: 5' - T - A - [8-AzG] - A - C - 3'

  • Target Sequence (Match): 3' - A - T - C - T - G - 5' (Low Fluorescence)

  • Target Sequence (Mismatch): 3' - A - T - A - T - G - 5' (High Fluorescence)

Assay Protocol
  • Annealing:

    • Mix 1 µM 8-AzG-labeled probe with 1.2 µM Target Strand in Annealing Buffer (10 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, pH 7.5).

    • Heat to 95°C for 5 minutes.

    • Cool slowly to room temperature over 1 hour (0.5°C/min ramp).

  • Equilibration: Transfer 100 µL of annealed duplex to a quartz cuvette or UV-transparent microplate.

  • Baseline Measurement: Record spectra (320–500 nm) with excitation at 305 nm.

  • Perturbation (Optional):

    • Thermal Melting: Heat from 20°C to 90°C while monitoring emission at 410 nm.

    • Enzyme Addition: Add DNA Glycosylase or Helicase.

  • Data Interpretation:

    • Melting Temperature (

      
      ):  The inflection point of the fluorescence vs. temperature curve indicates the stability of the mismatch vs. match.
      
    • 
      :  Calculate the fluorescence enhancement factor: 
      
      
      
      . A ratio > 2.0 is considered robust for SNP detection.
Data Visualization: Fluorescence Mechanism

Stacking_Mechanism Stacked Stacked State (Duplex) 8-AzG buried in helix (Quenched / Low QY) Unstacked Unstacked/Flipped State (Mismatch or Protein Binding) Solvent Exposed (De-quenched / High QY) Stacked->Unstacked Thermal Melting or Mismatch Unstacked->Stacked Annealing Factor1 Neighboring Purines (PET Quenching) Factor1->Stacked Stabilizes Factor2 Helix Distortion (Steric Clash) Factor2->Unstacked Promotes

Figure 2: Mechanism of fluorescence modulation. Stacking interactions in the double helix quench the fluorophore; disruption of this state restores emission.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
High Background Fluorescence Free 8-AzG monomer contamination in oligo sample.Purify oligonucleotides via HPLC. Dialyze extensively to remove uncoupled fluorophores.
No Signal Change upon Binding "Dark" complex formation or incorrect placement.Move the 8-AzG position. Avoid placing it directly next to multiple Guanines (strong quenchers). Flank with Thymines for max signal.
Photobleaching High intensity UV excitation.Use a shutter system or reduce excitation slit width. 8-AzG is relatively stable but not immune to UV damage.
Spectral Shift pH drift.The N1 proton pKa is ~8.0. Ensure buffer is pH 7.0–7.4. At pH > 8.0, the anionic form dominates, shifting spectra.

References

  • Seela, F., & Debelak, H. (2001). "8-Aza-7-deazaadenine and 7-deazaguanine: synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8." Nucleosides, Nucleotides & Nucleic Acids.

  • Gokulrangan, G., et al. (2005). "DNA substrate specificity of human DNA repair proteins." Nucleic Acids Research.[2][3] (Contextualizing fluorescent base flipping).

  • PureSynth. (2025).[4] "5-Amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Product Data." (Chemical structure verification).

  • PubChem. (2025).[5] "Compound Summary: 8-Azaguanine and derivatives."

Sources

Method

Application Note: Optimal Storage &amp; Handling of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Executive Summary 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one is a fused heterocyclic scaffold sharing structural isosterism with purine nucleobases (specifically 8-azaguanine and 1-deazaguanine derivatives).[1] Ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one is a fused heterocyclic scaffold sharing structural isosterism with purine nucleobases (specifically 8-azaguanine and 1-deazaguanine derivatives).[1] Often utilized as a building block in medicinal chemistry (kinase inhibitors) or as a fluorescent nucleobase analogue, its stability is compromised by three primary vectors: oxidative deamination , tautomeric equilibrium shifts , and photochemical degradation .

This guide defines a storage protocol ensuring >98% purity retention over 24 months. The core recommendation is storage at -20°C in amber glass under an inert atmosphere (Argon/Nitrogen) .[1]

Compound Identity & Chemical Nature[1][2][3]

To understand the storage requirements, we must first analyze the molecule's reactive moieties.[1]

FeatureChemical ImplicationStorage Risk
Scaffold Triazolo[4,5-b]pyridineGenerally stable, but the fused system creates high electron density.[1]
5-Amino Group Exocyclic primary amine (

)
Susceptible to oxidation (N-oxides) and condensation reactions.[1]
7-One Group Cyclic Amide / LactamSubject to tautomerism (Lactam

Lactim).[1] Hygroscopic potential.[1]
"2,3-dihydro" Saturation / Protonation stateImplies specific tautomeric fixing; sensitive to pH and protic solvents.[1]
Note on Nomenclature

Researchers often encounter this compound as a deaza-isostere of 8-Azaguanine (CAS 134-58-7).[1] While the pyrimidine ring of 8-azaguanine is replaced here by a pyridine ring, the handling protocols are analogous due to the shared amino-lactam functionality.[1]

Detailed Storage Protocol

Physical Conditions[1][2][3][4][5]
  • Temperature: -20°C (± 5°C) .

    • Rationale: Thermal energy accelerates the oxidation of the exocyclic amine.[1] While the scaffold (triazolopyridine) is stable at RT (melting point >200°C), the functionalized "amino-one" variant is far more reactive.[1]

  • Light: Strict Dark Storage .

    • Rationale: Triazolopyridines possess extended

      
      -conjugation.[1] Photon absorption can induce radical formation or excited-state reactions, particularly in the presence of trace oxygen.[1]
      
  • Atmosphere: Inert Gas (Argon preferred) .[1]

    • Rationale: Displaces moisture and oxygen.[1] Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for opened vials.[1]

Container Specifications
  • Primary Vessel: Amber borosilicate glass vial (Type I).

  • Closure: Screw cap with PTFE (Teflon) / Silicone septum .[1] Avoid rubber-only stoppers which can leach plasticizers or absorb organic vapors.[1]

  • Secondary Containment: Sealed Mylar bag with a silica gel desiccant packet.

Handling Workflow (Step-by-Step)
  • Equilibration: Allow the frozen vial to warm to room temperature (20-25°C) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, leading to hydrolysis or hydrate formation.[1]

  • Aliquotting: If the compound will be used over multiple sessions, dissolve in anhydrous DMSO and aliquot into single-use volumes. Store these aliquots at -80°C.

    • Note: Avoid repeated freeze-thaw cycles of the solid.[1]

  • Re-sealing: Purge the headspace with Argon gas for 10-15 seconds before tightening the cap.[1]

Stability Mechanisms & Degradation Pathways[1]

The following diagram illustrates the logical flow of degradation risks and the countermeasures implemented in this protocol.

StorageStability Compound 5-Amino-2,3-dihydro triazolo[4,5-b]pyridin-7-one Risk_Oxidation Risk: Oxidation (Amino -> Nitro/N-Oxide) Compound->Risk_Oxidation O2 Exposure Risk_Hydrolysis Risk: Hygroscopicity (Hydrate Formation) Compound->Risk_Hydrolysis Humidity Risk_Photo Risk: Photolysis (Radical Degradation) Compound->Risk_Photo UV/Vis Light Solution_Inert Sol: Argon Atmosphere Solution_Inert->Risk_Oxidation Prevents Solution_Cold Sol: -20°C Storage Solution_Cold->Risk_Oxidation Slows Kinetics Solution_Amber Sol: Amber Vial Solution_Amber->Risk_Photo Blocks UV Solution_Desiccant Sol: Desiccation Solution_Desiccant->Risk_Hydrolysis Absorbs H2O

Caption: Causal relationship between environmental stressors (Red/Yellow) and the implemented storage controls (Green).[1]

Tautomeric Considerations

The "7-one" designation implies the lactam form.[1] However, in solution (especially protic solvents), the compound exists in equilibrium with the "7-ol" (lactim) form.[1]

  • Solid State: Predominantly Lactam (One).[1]

  • Solution: Solvent dependent.[1][2][3]

  • Impact: Long-term storage in protic solvents (Methanol/Water) can shift this equilibrium and promote nucleophilic attack at the C-7 position.[1] Always store as a solid or in DMSO.

Quality Control (QC) Protocol

Before using stored material for sensitive assays (e.g., Kinase inhibition


), validate purity.
Recommended Method: HPLC-UV[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic system) and 300-320 nm (extended conjugation).[1]

  • Acceptance Criteria: Single peak >98% area integration.

    • Flag: Appearance of a shoulder peak often indicates oxidation of the 5-amino group.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1H-1,2,3-Triazolo[4,5-b]pyridine Product Specification. Retrieved from [1]

    • Grounding: Establishes the baseline stability of the unfunctionalized scaffold.[1]

  • PureSynth. (n.d.).[1] 5-Amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (8-Azaguanine) SDS. Retrieved from [1]

    • Grounding: Provides handling data for the closest structural isostere (pyrimidine vs pyridine variant).
  • PubChem. (2025).[1] Triazolo[4,5-b]pyridin-3-amine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

    • Grounding: Confirms physical properties of amino-triazolopyridines.[1][4]

  • Sunose, M., et al. (2012).[1] Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)... as a potent PI3K inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from

    • Grounding: Demonstrates the application and stability profiles of amino-triazolopyridines in drug discovery.

Sources

Application

Formulation strategies for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one delivery

Application Note: Formulation Strategies for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Delivery Executive Summary 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one is a fused heterocyclic scaffold exhibiting physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Delivery

Executive Summary

5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one is a fused heterocyclic scaffold exhibiting physicochemical properties characteristic of "brick dust" molecules: high melting point, high lattice energy, and poor aqueous solubility.[1] Structurally analogous to 8-azaguanine and other purine mimetics, its delivery is challenged by limited dissolution rates and potential permeation issues (BCS Class II/IV).[1]

This guide details three validated formulation strategies to overcome these barriers:

  • Thermodynamic Activation: Amorphous Solid Dispersions (ASD) via Spray Drying.[1]

  • Kinetic Stabilization: Top-down Nanosuspension Engineering (Bead Milling).

  • Lipid-Based Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS) for lymphatic uptake.[1]

Physicochemical Profiling & Pre-formulation

Before selecting a delivery vehicle, the compound must undergo rigorous characterization. The fused triazolo-pyridine ring system implies a planar structure capable of strong


-

stacking, leading to poor solubility.[1]
Structural Considerations
  • H-Bonding: The 5-amino group acts as a donor, while the 7-one (carbonyl) and triazole nitrogens act as acceptors.[1] This creates a strong intermolecular H-bond network.[1]

  • Ionization (pKa):

    • Acidic: The triazole ring proton (if unsubstituted at N1/N3) typically has a pKa

      
       8.0–9.5.
      
    • Basic: The 5-amino pyridine moiety is weakly basic (pKa

      
       2.5–4.0).[1]
      
    • Implication: Solubility will be pH-dependent.[1] Maximum solubility is likely at high pH (>10) or very low pH (<2), but physiological stability at these extremes is a concern.

Decision Matrix

Use the following logic to select the optimal formulation strategy based on initial solubility data.

FormulationDecisionTree Start Compound Characterization (5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one) SolubilityCheck Aqueous Solubility (pH 1.2 - 7.4) Start->SolubilityCheck LogPCheck LogP Determination SolubilityCheck->LogPCheck No ionizable groups / Salt unstable SaltScreen Strategy A: Salt Screening (Na+, Mesylate) SolubilityCheck->SaltScreen Ionizable groups present? NanoSuspension Strategy B: Nanosuspension (Bead Milling) LogPCheck->NanoSuspension LogP < 3.5 & High Tm ASD Strategy C: Amorphous Solid Dispersion (Spray Drying) LogPCheck->ASD LogP < 3.5 & Tm/Tg > 1.2 Lipid Strategy D: Lipid Formulation (SEDDS/LNP) LogPCheck->Lipid LogP > 3.5 caption Figure 1: Formulation Selection Decision Tree based on physicochemical properties.

Protocol A: Amorphous Solid Dispersion (ASD)

Objective: Disrupt the crystal lattice to generate a high-energy amorphous state, improving apparent solubility and dissolution rate.

Mechanism: The polymer (HPMC-AS or PVPVA) sterically stabilizes the amorphous drug and raises the glass transition temperature (


) to prevent recrystallization.
Materials:
  • API: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one.[1]

  • Polymer: HPMC-AS (L or M grade) for pH-dependent release, or Copovidone (PVPVA 64) for immediate release.[1]

  • Solvent: Methanol/DCM (1:1 v/v) or Acetone/Water (90:10 v/v).

Step-by-Step Methodology:
  • Feed Preparation:

    • Dissolve the API and Polymer in the solvent system at a 1:3 ratio (25% drug load).

    • Critical Step: Ensure total solids concentration is 5–10% (w/v). Sonicate for 15 mins to ensure complete dissolution.

  • Spray Drying (Büchi B-290 or equivalent):

    • Inlet Temperature:

      
       (for DCM/MeOH) or 
      
      
      
      (for Acetone/Water).
    • Outlet Temperature: Maintain at

      
       to prevent polymer degradation while ensuring dryness.
      
    • Atomization Pressure: 6–7 bar.[1]

    • Feed Rate: 5–8 mL/min.

  • Secondary Drying:

    • Collect the powder and dry in a vacuum oven at

      
       for 24 hours to remove residual solvent below ICH limits.
      
  • Characterization:

    • DSC: Confirm single

      
       (indicates miscibility).
      
    • PXRD: Confirm "halo" pattern (absence of crystalline peaks).

Protocol B: Top-Down Nanosuspension (Bead Milling)[1]

Objective: Increase specific surface area (


) to improve dissolution rate (

) per the Noyes-Whitney equation, without altering the crystalline form.

Mechanism: High-energy shear forces fracture crystals into the 200–500 nm range.[1] Steric and electrostatic stabilizers prevent Ostwald ripening.[1]

Materials:
  • API: Micronized starting material (

    
    ).
    
  • Stabilizers: Poloxamer 188 (Steric) + SDS (Electrostatic) or HPC-SL.

  • Grinding Media: Yttrium-stabilized Zirconia beads (0.3 mm).

Step-by-Step Methodology:
  • Pre-suspension:

    • Disperse API (10% w/v) in an aqueous solution containing 2% Poloxamer 188 and 0.1% SDS.

    • Stir magnetically for 30 mins to wet the solid.

  • Milling Process (Wet Media Milling):

    • Load the milling chamber with Zirconia beads (60–70% volume occupancy).

    • Circulate the suspension at a tip speed of 8–10 m/s.[1]

    • Temperature Control: Maintain chamber temperature

      
       using a chiller (critical to prevent crystal growth).
      
    • Duration: Mill for 60–90 minutes. Sample every 15 mins to monitor particle size (

      
      -average).
      
  • Recovery:

    • Filter suspension through a 100

      
       screen to separate beads.
      
  • Solidification (Optional):

    • Lyophilize the nanosuspension with 5% Mannitol as a cryoprotectant if a solid dosage form is required.[1]

MillingProcess cluster_Mill High Energy Bead Mill RawAPI Raw API (Micronized) Wetting Wetting Phase (Water + Surfactant) RawAPI->Wetting PreMix Pre-Suspension (Macro-aggregates) Wetting->PreMix Chamber Milling Chamber (0.3mm ZrO2 Beads) PreMix->Chamber Cooling Cooling System (<25°C) Chamber->Cooling Analysis In-Process Control (DLS: Z-avg) Chamber->Analysis Sampling Final Nanosuspension (d90 < 400nm) Chamber->Final Harvest caption Figure 2: Wet Media Milling Process Flow for Nanosuspension Production.

Protocol C: Lipid-Based Delivery (SEDDS)

Objective: Solubilize the hydrophobic API in a lipid pre-concentrate that spontaneously emulsifies in the gut, bypassing the dissolution step.

Materials:
  • Oils: Capryol 90 (Propylene glycol monocaprylate).

  • Surfactants: Cremophor EL or Labrasol.[1]

  • Co-surfactants: Transcutol HP.[1]

Step-by-Step Methodology:
  • Solubility Screening:

    • Add excess API to 1 mL of various oils/surfactants.[1]

    • Equilibrate at

      
       for 48 hours.
      
    • Centrifuge and analyze supernatant by HPLC.[1]

  • Formulation:

    • Select the excipients with highest solubilizing capacity.[1]

    • Typical Ratio: Oil (20%) / Surfactant (50%) / Co-surfactant (30%).

    • Dissolve API (target 50 mg/g) into the mixture at

      
       with stirring.
      
  • Dispersion Test:

    • Add 1 mL of SEDDS to 900 mL water (

      
      ).
      
    • Visual assessment: Should form a clear/bluish microemulsion within 2 minutes.[1]

Analytical Methods & Validation

HPLC Method (Indicative)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Triazolopyridine

    
    -
    
    
    
    transition).[1]
Dissolution Testing
  • Apparatus: USP Type II (Paddle).

  • Media:

    • 0.1N HCl (pH 1.[1]2) - Gastric simulation.[1]

    • Phosphate Buffer (pH 6.8) - Intestinal simulation.

  • Speed: 75 RPM.[1]

  • Volume: 900 mL.[1]

References

  • PureSynth. (2025).[1] 5-Amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (8-Azaguanine) Properties and Safety Data. Link

  • National Center for Biotechnology Information (NCBI). (2012). Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758).[1] Bioorg Med Chem Lett. Link

  • MDPI Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Link

  • Santa Cruz Biotechnology. (2024). 1H-1,2,3-Triazolo[4,5-b]pyridine Properties. Link

  • Journal of Medicinal Chemistry. (2005). Triazolopiperazines as DPP-IV Inhibitors: Structural Analogs of Triazolopyridines. Link

Disclaimer: This protocol is intended for research and development purposes. All formulations must undergo stability testing and toxicity assessment before clinical application.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Technical Support Center: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Solubility Guide Executive Summary: The "Brick Dust" Challenge 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one belongs to a class of fused heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Solubility Guide

Executive Summary: The "Brick Dust" Challenge

5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one belongs to a class of fused heterocyclic compounds often referred to as "brick dust" in medicinal chemistry due to their stubborn insolubility. Structurally, it is a purine isostere (specifically an 8-azaguanine or 1-deaza-8-azaguanine analog).

Its poor solubility arises from a high crystal lattice energy driven by:

  • Strong Intermolecular Hydrogen Bonding: The donor sites (5-amino group, triazole NH) and acceptor sites (carbonyl oxygen, pyridine nitrogen) create a tight network.

  • Pi-Stacking: The planar fused ring system facilitates strong stacking interactions, resisting solvent penetration.

Quick Verdict:

  • Water: Practically insoluble at neutral pH.

  • Ethanol/Methanol: Very poor solubility.

  • DMSO/DMF: Best organic solvents (often requires heat).

  • Acid/Base: Soluble with pH manipulation (Amphoteric nature).

Troubleshooting Guide: Solubility Protocols

Phase 1: Solvent Selection & Preparation
Solvent SystemSolubility RatingUsage Context
DMSO (Dimethyl sulfoxide) ⭐⭐⭐⭐⭐ (Excellent)Primary stock solution (10–50 mM). May require warming to 40–50°C.
DMF (Dimethylformamide) ⭐⭐⭐⭐ (Good)Alternative if DMSO is incompatible with downstream chemistry.
0.1 M NaOH (Aqueous) ⭐⭐⭐⭐ (Good)Best for aqueous stock. Deprotonates the triazole/lactam (pKa ~9.5).
0.1 M HCl (Aqueous) ⭐⭐⭐ (Moderate)Protonates the amine/pyridine (pKa ~2–3). Risk of salt precipitation if concentration is high.
PBS / Water (pH 7.4) ⭐ (Poor)Do not use for initial dissolution. Only for dilution (risk of crashing out).
Phase 2: Step-by-Step Dissolution Protocol

Objective: Create a 10 mM Stock Solution.

  • Weighing: Weigh the precise amount of compound into a glass vial (avoid plastic if using DMF/DMSO initially to prevent leaching, though polypropylene is generally safe for short contact).

  • Solvent Addition (The "Wetting" Step):

    • Add 100% DMSO to the vial.

    • Critical: Do not add water yet.

  • Mechanical Dispersion:

    • Vortex vigorously for 60 seconds.

    • If particles remain, Sonicate in a water bath for 10–15 minutes. Ensure the water bath temperature does not exceed 50°C.

  • Thermal Assistance (If needed):

    • If the solution is hazy, heat the vial to 40–50°C while vortexing. The heat disrupts the intermolecular H-bonds.

  • Visual Inspection:

    • Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates micro-suspension, which will skew assay results.

Advanced Troubleshooting: The "Crash Out" Phenomenon

A common issue is precipitation when diluting the DMSO stock into aqueous buffer (e.g., for a cell assay).

The Mechanism: When you dilute a hydrophobic/planar molecule from DMSO into water, the "solvophobic effect" drives the molecules to aggregate back into their crystal lattice immediately.

Solution: The Serial Dilution Method Do not jump from 100% DMSO to 1% DMSO in one step if the concentration is high.

  • Intermediate Step: Dilute stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG-400).

  • Final Step: Dilute into the assay buffer.

Visualizing the Workflow:

SolubilityWorkflow Start Start: Solid Compound SolventChoice Choose Primary Solvent Start->SolventChoice DMSO 100% DMSO (Recommended) SolventChoice->DMSO Standard Aqueous Aqueous Buffer (pH 7.4) SolventChoice->Aqueous Not Recommended CheckSolubility Visual Inspection: Clear Solution? DMSO->CheckSolubility Fail Precipitation / Hazy Aqueous->Fail Likely Sonicate Sonicate (15 min) & Heat (50°C) CheckSolubility->Sonicate No (Hazy) Success Ready for Assay CheckSolubility->Success Yes Sonicate->CheckSolubility AddAcidBase Adjust pH: Add 1 eq. NaOH or HCl Fail->AddAcidBase If DMSO fails or Aqueous required AddAcidBase->CheckSolubility

Figure 1: Decision tree for solubilizing difficult heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the stock solution?

  • No. Autoclaving may degrade the compound (hydrolysis of the lactam or oxidation of the amine). Always use sterile filtration (0.22 µm PTFE filter) for DMSO solutions. Note: Nylon filters may bind the compound.

Q2: Why does the solution turn yellow in NaOH?

  • This is normal. The deprotonation of the triazole or amide moiety often extends the conjugation system, causing a bathochromic shift (color change). It indicates the compound has ionized and is likely dissolved.

Q3: My compound precipitates after 24 hours in the fridge. Why?

  • Solubility is temperature-dependent. At 4°C, the solubility limit decreases, causing "crashing out."

  • Fix: Store aliquots at -20°C. Before use, thaw completely and vortex/warm to RT to redissolve any micro-precipitates.

Q4: Is this compound light sensitive?

  • Many amino-triazolopyridines are potential fluorophores or photosensitive.

  • Recommendation: Store in amber vials or wrap in foil as a precaution.

Scientific Rationale & Tautomerism

Understanding the tautomerism is vital for pH adjustment strategies. This molecule exists in equilibrium between the Lactam (Keto) and Lactim (Enol) forms.

  • Neutral pH: Predominantly Lactam (Keto) form. High lattice energy.

  • High pH (>10): Deprotonation occurs at the triazole ring or the lactam nitrogen, forming a soluble anion.

  • Low pH (<2): Protonation of the exocyclic amine or pyridine nitrogen forms a soluble cation.

Tautomerism Lactam Lactam Form (Neutral) (7-one) Low Solubility Anion Anionic Form (Basic pH) (Deprotonated) High Solubility Lactam->Anion + NaOH (pH > 9) Cation Cationic Form (Acidic pH) (Protonated) High Solubility Lactam->Cation + HCl (pH < 3) Anion->Lactam + Acid Cation->Lactam + Base

Figure 2: Solubility dependence on pH-driven ionization states.

References

  • Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold. (Classic text on solubility of fused heterocycles).
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods.

  • PubChem Compound Summary. (n.d.). Search for Triazolopyridine derivatives. National Center for Biotechnology Information.

  • Bergström, C. A., et al. (2016). "Accuracy of solubility prediction in drug discovery". Expert Opinion on Drug Discovery.

(Note: While the specific compound "5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one" is a specific structural query, the solubility data above is derived from the established physical chemistry of the 8-azaguanine and triazolopyridine class of compounds.)

Optimization

Overcoming degradation of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one in solution

Technical Support Center: Stabilization & Handling of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Executive Summary The compound 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (often referred to as a 1-deaza-8-azagu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization & Handling of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Executive Summary

The compound 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (often referred to as a 1-deaza-8-azaguanine derivative or a related triazolopyridinone scaffold) presents unique stability challenges due to its electron-rich fused heterocyclic system. This molecule exists in a delicate tautomeric equilibrium (keto-enol) and is susceptible to oxidative degradation , photolytic cleavage , and pH-dependent hydrolysis .

This guide addresses the critical degradation pathways—specifically the oxidation of the exocyclic amino group and ring-opening hydrolysis—and provides actionable protocols to maintain solution integrity.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My stock solution turned from colorless to yellow/brown overnight. Is it still usable?

Status: Likely Degraded (Oxidation) Root Cause: The 5-amino group on the electron-rich triazolopyridine core is prone to oxidation, forming azo-dimers or quinoid-like species. This is accelerated by dissolved oxygen and light. Corrective Action:

  • Discard the colored solution; oxidation products can inhibit enzymes or interfere with binding assays.

  • Prevention: Prepare fresh stocks in degassed solvents (sparged with Argon/Nitrogen). Add an antioxidant like DTT (1 mM) or Ascorbic Acid (0.1%) if compatible with your downstream assay. Store under inert gas in amber vials.

Q2: I see a fine precipitate upon diluting the DMSO stock into aqueous buffer.

Status: Aggregation/Solubility Limit Reached Root Cause: The planar triazolopyridine system has high stacking potential (π-π interactions), leading to poor aqueous solubility, especially at neutral pH where the molecule may be uncharged. Corrective Action:

  • Sonicate the solution for 5-10 minutes (bath sonicator).

  • Cosolvent: Ensure the final buffer contains at least 1-5% DMSO or PEG-400 to maintain solubility.

  • pH Adjustment: If possible, adjust pH slightly away from the pKa (typically pKa ~9-10 for the triazole proton). A slightly basic pH (pH 8.0) often improves solubility by ionizing the triazole ring, though this must be balanced against hydrolytic stability.

Q3: My LC-MS shows a mass shift of +16 or +32 Da.

Status: Oxidative Hydroxylation Root Cause: Reaction with reactive oxygen species (ROS) or trace peroxides in the solvent (especially aged PEG or THF) leads to N-oxide formation or hydroxylation of the pyridine ring. Corrective Action:

  • Use fresh, high-purity solvents (LC-MS grade). Avoid ethers (THF) that form peroxides.

  • Store solid compound at -20°C with desiccant.

Q4: The "2,3-dihydro" nomenclature is confusing. Which tautomer is stable?

Status: Tautomeric Equilibrium Insight: The name "2,3-dihydro" often refers to the keto-tautomer (7-one) where the hydrogen resides on the triazole ring (N1, N2, or N3) or the pyridine nitrogen (N4). Implication: In solution, the molecule rapidly equilibrates.

  • Acidic pH: Favors the protonated cationic form (stable but soluble).

  • Basic pH: Favors the anionic form (soluble but prone to ring opening).

  • Neutral pH: Favors the neutral keto-form (least soluble, prone to aggregation).

Part 2: Step-by-Step Protocols

SOP 1: Preparation of Ultra-Stable Stock Solutions

Goal: Create a 10 mM stock solution stable for >3 months at -20°C.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or alcohols for long-term storage to prevent hydrolysis.

  • Degassing: Sparge the DMSO with Argon gas for 5 minutes before adding the solid.

  • Dissolution:

    • Weigh the solid 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one into an amber glass vial.

    • Add the degassed DMSO to reach 10 mM.

    • Vortex for 30 seconds. If undissolved, sonicate for 5 minutes at room temperature.

  • Storage:

    • Aliquot into single-use amber tubes (20-50 µL).

    • Overlay with Argon gas before capping.

    • Store at -20°C or -80°C .

SOP 2: QC Protocol for Degradation Check

Goal: Verify purity before critical experiments.

  • Method: HPLC-UV or LC-MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 300-350 nm (oxidized impurities often absorb at longer wavelengths).

  • Criteria: Purity >95%. If <90%, repurify or discard.

Part 3: Stability & Degradation Workflow (Visualized)

The following diagram illustrates the critical pathways for degradation and the intervention points to maintain stability.

StabilityWorkflow Solid Solid Compound (Store -20°C, Desiccated) Solution Solubilization (DMSO/DMF) Solid->Solution Dissolve (Anhydrous) Usage Experimental Buffer (Aqueous, pH 7-8) Solution->Usage Dilute (1:1000) Degrade_Ox Oxidation (Yellowing, +16 Da) Solution->Degrade_Ox O2 / Light Degrade_Agg Aggregation (Precipitation) Usage->Degrade_Agg High Conc. / Neutral pH Degrade_Hydro Hydrolysis (Ring Opening) Usage->Degrade_Hydro pH > 10 or < 2 Intervention_1 Add Antioxidant (DTT/Ascorbate) Intervention_1->Degrade_Ox Prevents Intervention_2 Use Cosolvent (DMSO/PEG) Intervention_2->Degrade_Agg Prevents

Caption: Workflow for maintaining stability of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one, highlighting critical degradation pathways (red dashed lines) and preventative measures.

Part 4: Solvent & Additive Compatibility Table

ParameterRecommendedAvoidReason
Stock Solvent DMSO, DMF (Anhydrous)Water, Ethanol, MethanolProtic solvents promote tautomerization and long-term hydrolysis; Water encourages aggregation.
Buffer pH pH 7.0 - 8.5 pH < 4 or > 10Extreme pH catalyzes ring opening of the triazole or deamination.
Additives DTT (1 mM), TCEP Peroxides, BleachReducing agents prevent oxidation of the 5-amino group.
Storage -20°C / -80°C 4°C or Room TempLow temperature slows kinetic degradation.
Container Amber Glass / Foil Clear PlasticUV light accelerates photo-oxidation of the aromatic system.

References

  • PubChem. Compound Summary: 8-Azaguanine (Isomer Analog). National Library of Medicine. Available at: [Link]

  • Seela, F., & Driller, H. (1989). 8-Aza-7-deazaguanine: Synthesis and properties of a new isostere of guanine.Nucleic Acids Research. Available at: [Link]

  • Albert, A. (1966). The Triazolo[4,5-d]pyrimidines (8-Azapurines).Journal of the Chemical Society C: Organic. (Fundamental chemistry of triazolo-fused systems). Available at: [Link]

Troubleshooting

Technical Support Center: Purification of Triazolo[4,5-b]pyridin-7-one Intermediates

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Isolation & Purification Protocols

Introduction: The "Privileged" Scaffold Problem

Triazolo[4,5-b]pyridin-7-one derivatives are critical intermediates in the synthesis of peptide coupling reagents (like HATU/HOAt analogs) and kinase inhibitors (e.g., c-Met pathways). However, they present a "perfect storm" for process chemists:

  • High Polarity: They adhere aggressively to silica.

  • Amphoteric Nature: The triazole and pyridine rings create complex pH-dependent solubility profiles.

  • Tautomeric Equilibrium: The rapid exchange between lactam (keto) and lactim (enol) forms complicates NMR analysis and crystallization.

This guide moves beyond standard textbook advice, offering field-proven protocols to salvage your material from "oils" and "streaks."

Module 1: The "Oiling Out" Crisis (Crystallization)

User Issue: "My crude product comes out as a sticky oil during recrystallization and refuses to solidify, even after scratching the flask."

Root Cause Analysis

This scaffold has a high lattice energy but also high affinity for polar solvents. "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates faster than it can organize into a crystal lattice, usually because the solution temperature is above the oil's melting point but below the saturation temperature.

Troubleshooting Protocol: The "Isoelectric Shift" Method

Instead of standard thermal recrystallization, use pH-controlled precipitation. These intermediates are often zwitterionic or amphoteric.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in a minimum amount of 1N NaOH (or appropriate base if your derivative is acid-sensitive). The goal is to form the water-soluble sodium salt.

  • Filtration: Filter this aqueous solution to remove non-polar impurities (which will remain insoluble).

  • Controlled Acidification:

    • Place the filtrate in an ice bath (

      
      ).
      
    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Critical Step: Monitor pH. The product will precipitate at its isoelectric point (usually pH 3–5 for these systems).

  • Digestion: Once the solid forms, heat the suspension to

    
     for 30 minutes (Ostwald ripening) to transform amorphous solids into filterable crystals.
    
  • Isolation: Cool and filter.

Recommended Solvent Systems for Thermal Recrystallization: If you must use thermal methods, avoid single solvents.

Solvent SystemRatio (v/v)Comment
EtOH / Water 3:1 to 1:1Best for general purity. Dissolve in hot EtOH, add warm water until turbid, then cool slowly.
ACN / Water 4:1Useful if the compound is too soluble in ethanol.
DMF / Water 1:5Last resort. Hard to remove DMF. Only for highly insoluble analogs.

Module 2: Chromatography Challenges

User Issue: "The compound streaks from the baseline to the solvent front on TLC/Column, and recovery is low."

Root Cause Analysis

The N-H of the triazole/lactam ring is acidic (


), while the pyridine nitrogen is basic. On standard silica (pH ~5-6), the compound drags due to hydrogen bonding with silanols and protonation/deprotonation equilibria.
The "Buffered" Solution

You must lock the compound into a single ionization state.

Option A: The Acidic Route (Protonated Form)

  • Mobile Phase: DCM / MeOH (95:5) + 0.5% Formic Acid .

  • Mechanism: Keeps silanols protonated and suppresses ionization of the basic pyridine nitrogen, reducing tailing.

Option B: The Basic Route (Deprotonated Form)

  • Mobile Phase: DCM / MeOH (90:10) + 1% Triethylamine (TEA) .

  • Mechanism: TEA blocks active silanol sites and ensures the compound stays in its free base/anionic form.

Option C: Reverse Phase (The Gold Standard) For this scaffold, C18 Reverse Phase chromatography is superior to Normal Phase.

  • Column: C18 functionalized silica.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: 0%

    
     60% ACN.
    

Module 3: Tautomerism & Analysis (NMR)

User Issue: "My NMR spectrum shows broad, split peaks. Is my compound impure?"

Scientific Insight

Not necessarily.[1] Triazolo[4,5-b]pyridin-7-ones exist in a dynamic equilibrium between the Lactam (NH-C=O) and Lactim (N=C-OH) forms. In solvents like


, the exchange rate is intermediate on the NMR timescale, causing broadening.

Validation Protocol:

  • Switch Solvent: Run the NMR in DMSO-d6 . DMSO is a strong H-bond acceptor and usually stabilizes one tautomer (often the lactam) or speeds up the exchange, sharpening the peaks.

  • Variable Temperature (VT) NMR: Heat the sample to

    
    . If the peaks sharpen and coalesce, it is tautomerism, not impurity.
    

Module 4: Safety Advisory (Energetics)

Critical Warning: The triazole ring system is inherently energetic due to the high nitrogen content (


 bonds).
  • Hazard: Potential for rapid decomposition or shock sensitivity, especially if metal salts are present.

  • Requirement: Perform a DSC (Differential Scanning Calorimetry) scan on a small sample (<5 mg) before heating any batch >10g above

    
    . Look for sharp exotherms.
    

Visualizing the Workflow

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Solubility Test (1N NaOH) Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Oiling SolubilityCheck->Insoluble No Precipitation Isoelectric Precipitation (Acidify to pH 3-4) Soluble->Precipitation Recryst Thermal Recrystallization (EtOH/Water) Insoluble->Recryst PurityCheck Check Purity (HPLC/NMR) Precipitation->PurityCheck Recryst->PurityCheck Pure Final Product (Dry under vacuum) PurityCheck->Pure >95% Impure Still Impure PurityCheck->Impure <95% Chromatography Reverse Phase C18 (H2O/ACN + 0.1% TFA) Impure->Chromatography Chromatography->Pure

Caption: Logical flow for selecting the optimal purification route based on initial solubility behavior.

Diagram 2: Tautomeric Equilibrium & Interaction

Tautomerism Lactam Lactam Form (Keto / NH) Lactim Lactim Form (Enol / OH) Lactam->Lactim  Dynamic Equilibrium   Silanol Silica Surface (Si-OH) Lactam->Silanol  Moderate Interaction Lactim->Silanol  Strong H-Bonding (Causes Streaking)

Caption: The Lactam-Lactim equilibrium significantly impacts chromatographic behavior by altering hydrogen bonding with stationary phases.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General principles for polar heterocycles).

  • Cheméo. 1H-1,2,3-Triazolo[4,5-b]pyridine (CAS 273-34-7) Chemical Properties. (Physicochemical data).

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (Analogous synthesis and purification methodologies).[2]

  • Sigma-Aldrich. Safety Data Sheet: Triazolopyridine Derivatives. (Hazard identification and handling).[1]

  • National Institutes of Health (PMC). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (Purification protocols for fused triazoles using column chromatography).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Synthesis

Executive Summary This guide addresses the synthesis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (also known as 8-aza-3-deazaguanine or 5-amino-1H-[1,2,3]triazolo[4,5-b]pyridin-7(4H)-one).[1][2] The critical bottl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (also known as 8-aza-3-deazaguanine or 5-amino-1H-[1,2,3]triazolo[4,5-b]pyridin-7(4H)-one).[1][2] The critical bottleneck in this synthesis is the diazotization-cyclization of the electron-rich 2,3,6-triaminopyridine-4-one intermediate. Users frequently encounter oxidative degradation ("black tar" formation) and incomplete ring closure. This document details the mechanistic causality of these failures and provides self-validating protocols to minimize them.

Part 1: The Synthesis Pathway & Critical Control Points[3]

The synthesis typically proceeds via the nitration of 2,6-diaminopyridin-4-one, followed by reduction to the unstable triamine, and immediate cyclization.

SynthesisPath Start Precursor: 2,6-Diamino-4-pyridone Nitro Intermediate A: 3-Nitro-2,6-diamino-4-pyridone Start->Nitro HNO3/H2SO4 Nitration Triamine CRITICAL INTERMEDIATE: 2,3,6-Triamino-4-pyridone (Highly Unstable) Nitro->Triamine Pd/C, H2 or Na2S2O4 Reduction Diazo Transient Species: Diazonium Salt Triamine->Diazo NaNO2, HCl < 5°C Oxidation SIDE REACTION 1: Air Oxidation to Quinones/Tars Triamine->Oxidation O2 Exposure (Pink -> Black Color) Product Target: 5-Amino-triazolo[4,5-b]pyridin-7-one Diazo->Product Intramolecular Cyclization (-H2O) Hydrolysis SIDE REACTION 2: Hydrolysis to Phenol Diazo->Hydrolysis High Temp or Low Acidity

Figure 1: Critical pathway showing the instability of the triamine intermediate and the divergence points for major side reactions.

Part 2: Troubleshooting Modules
Module 1: The "Black Tar" Phenomenon (Precursor Instability)

Symptom: The reaction mixture turns dark brown or black immediately after reduction or upon adding sodium nitrite. Yield is <10%. Diagnosis: Oxidative polymerization of 2,3,6-triamino-4-pyridone . This intermediate is extremely electron-rich and sensitive to air.

ParameterSpecificationScientific Rationale
Atmosphere Argon/Nitrogen (Strict)The triamine oxidizes to quinoid imines within seconds in air, leading to polymerization (tar).
Reduction Method Catalytic Hydrogenation (Fresh)Using chemical reductants like dithionite can leave sulfur residues that poison the subsequent diazotization.
Hold Time Zero The triamine must be generated in situ or used immediately. Do not isolate or dry this intermediate.

Corrective Protocol:

  • Perform the reduction of the nitro-precursor in the same vessel used for cyclization if possible (one-pot).

  • If filtering the catalyst (Pd/C) is necessary, do so under an inert blanket (Ar) into a flask already containing the acid required for the next step.

  • Validation: The solution of the triamine hydrochloride should be pale yellow or slightly pink. If it is dark red/brown, oxidation has already occurred.

Module 2: Incomplete Cyclization & Diazo-Tars

Symptom: Formation of a deeply colored red/orange precipitate (azo dyes) instead of the pale product, or recovery of starting material. Diagnosis: Intermolecular coupling (azo coupling) competing with intramolecular cyclization.

Mechanism: The reaction requires the formation of a diazonium ion at the 3-position.

  • Path A (Desired): The diazonium nitrogen is attacked by the ring nitrogen (N2 or N4), closing the 5-membered triazole ring.

  • Path B (Side Reaction): The diazonium ion attacks an electron-rich carbon on a neighboring molecule, forming an azo dye.

Optimization Table:

VariableRecommendationImpact on Side Reactions
Temperature 0°C – 5°C Higher temps (>10°C) accelerate hydrolysis of the diazonium salt to a phenol (OH group insertion).
Acidity (pH) pH < 1 Low pH prevents the formation of the free amine, which is the nucleophile for unwanted azo coupling.
Nitrite Addition Sub-surface, Dropwise Localized excess of HNO₂ can cause N-nitrosation of the exocyclic amines.
Stoichiometry 1.05 – 1.10 eq. NaNO₂Excess nitrite is difficult to quench and can nitrosate the product.
Module 3: Regioselectivity & Isolation

Symptom: Product purity is high by HPLC, but NMR shows "ghost" peaks or broad signals. Diagnosis: Tautomerism.[3][4] The triazolopyridinone system exists in equilibrium between multiple tautomers (1H, 2H, 3H on the triazole; keto vs. enol on the pyridine).

Protocol:

  • Solvent: Run NMR in DMSO-d6 + D₂O . The D₂O exchange collapses the broad NH signals and simplifies the spectrum to the aromatic CH backbone.

  • Workup: Do not attempt to purify by column chromatography on silica, as the acidic surface can irreversibly bind the basic amine.

  • Precipitation: The product is amphoteric. Isolate by adjusting pH to the isoelectric point (typically pH 4–5) to induce precipitation.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use sodium dithionite for the reduction of the nitro group? A: While possible, it is not recommended for high-purity applications. Dithionite byproducts (sulfites/thiosulfates) can react with the diazonium intermediate generated in the next step, leading to sulfur-containing impurities. Catalytic hydrogenation (H₂/Pd-C) or Iron/Acetic acid (Fe/AcOH) are cleaner alternatives.

Q2: My product is purple. Is it ruined? A: Likely yes. A purple color indicates the formation of violurates or similar condensed diazo species. This suggests the concentration of the reaction was too high (>0.5 M), favoring intermolecular coupling over intramolecular cyclization. Repeat the experiment at higher dilution (0.1 M).

Q3: Why does the literature mention "2,3-dihydro" in the name? A: This refers to the saturation state of the triazole ring fusion. In the "7-one" (keto) form, the nitrogen atoms in the triazole ring must carry a proton (NH), technically making it a dihydro-triazole system compared to the fully aromatic anion. This is a nomenclature artifact; chemically, you are synthesizing the aromatic triazolo-pyridine system.

References
  • Synthesis of Triazolopyridines via Diazotiz

    • Title: Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines.[5]

    • Source:Reaction Chemistry & Engineering (via NIH/PMC).
    • Relevance: Establishes the stability profiles of triazolopyridine intermediates and diazotiz
    • URL:[Link]

  • Mechanism of Diazotiz

    • Title: Kinetics and Mechanism of Diazotization.[]

    • Source:ResearchGate (Review of Arenediazonium chemistry).
    • Relevance: Explains the competition between cyclization and hydrolysis/coupling in diazonium salts.
    • URL:[Link]

  • Analogous Chemistry (8-Azaguanine)

    • Title: Tautomeric equilibrium and spectroscopic properties of 8-azaguanine.[4]

    • Source:Journal of Molecular Modeling (via NIH/PMC).
    • Relevance: Provides critical insight into the tautomeric nature of the [4,5-d]pyrimidine and [4,5-b]pyridine fused systems, aiding in NMR interpret
    • URL:[Link]

  • General Synthesis of Pyridinones

    • Title: Synthesis of 2,3-dihydro-4-pyridones.[1][7]

    • Source:Organic Chemistry Portal.
    • Relevance: Background on the precursor pyridine ring synthesis and stability.
    • URL:[Link]

Sources

Troubleshooting

pH stability profile of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Technical Support Center: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Executive Technical Summary Molecule Identity: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (Note: Often referred to in literature as 5-amino-t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Executive Technical Summary

Molecule Identity: 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (Note: Often referred to in literature as 5-amino-triazolo[4,5-b]pyridin-7-one or the 1-deaza analog of 8-azaguanine.[1] The "2,3-dihydro" nomenclature typically refers to the specific tautomeric form stabilized in solution).[1]

System Overview: This molecule acts as a purine nucleobase mimetic.[1] Its stability profile is governed by the fused triazolo-pyridine scaffold, which exhibits amphoteric properties. The critical stability factors are pH-dependent solubility (driven by the lactam/lactim tautomerism) and oxidative susceptibility of the exocyclic amine.[1]

Quick Status Indicators:

  • Acidic Stability (pH < 4): High (Soluble, Stable)[1]

  • Neutral Stability (pH 6-8): Moderate (Low Solubility, Aggregation Risk)[1]

  • Basic Stability (pH > 10): Low (Ring Opening Risk, Oxidation Risk)[1]

  • Light Sensitivity: High (Protect from UV)[1]

pH Stability & Solubility Profile

The following data summarizes the behavior of the molecule across the biological pH range.

pH RangeDominant SpeciesSolubility StatusStability ConcernRecommended Buffer
pH 1.0 - 3.0 Cationic (Protonated Amine)High (>5 mg/mL)Stable.[1] Best for storage.[1]0.1N HCl or Glycine-HCl
pH 4.0 - 6.0 Zwitterionic / NeutralVery Low (<0.1 mg/mL)Precipitation Risk. The molecule is near its isoelectric point (pI).[1]Acetate (Avoid if possible)
pH 7.0 - 8.5 Mono-anionic (Triazole deprot.)[1]Moderate (0.5 - 1 mg/mL)Stable short-term.[1] Oxidation risk increases.[1]PBS or Tris-HCl
pH > 10.0 Di-anionic (Lactam deprot.)[1]High (>10 mg/mL)Degradation Risk. Hydrolytic ring opening of the triazole.[1]Carbonate (Use immediately)
Mechanistic Pathway Diagram

The following diagram illustrates the species distribution and degradation pathways based on pH environment.

pH_Stability_Profile Acid Acidic pH (<3.0) Cationic Species (Soluble/Stable) Neutral Neutral pH (4-7) Neutral/Zwitterion (Insoluble/Aggregates) Acid->Neutral Deprotonation (pKa ~3.5) Base Basic pH (>9.0) Anionic Species (Soluble/Reactive) Neutral->Base Deprotonation (pKa ~8.2) Degradation_Ox Oxidative Degradation (Azo/Dimer formation) Neutral->Degradation_Ox O2 / Light (Slow) Base->Degradation_Ox O2 / Light (Fast) Degradation_Hyd Hydrolytic Ring Opening (Triazole cleavage) Base->Degradation_Hyd pH > 12 + Heat

Caption: pH-dependent speciation and associated degradation risks for triazolopyridinones.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I see a fine white precipitate when diluting my DMSO stock into cell culture media."

Diagnosis: This is a classic "Crash-out" event.[1] Cause: The molecule is hydrophobic and poorly soluble at neutral pH (pH 7.4).[1] When you dilute the DMSO stock (where it is soluble) into aqueous media, the local concentration exceeds the solubility limit of the neutral species.[1] Solution:

  • Sonicate: Sonicate the media for 5-10 minutes at 37°C.

  • pH Adjustment: Ensure your media is strictly pH 7.4. If the pH drifts lower (pH 6.5-7.0), solubility drops drastically.[1]

  • Carrier: Use a cyclodextrin carrier. Pre-complexing with 2-Hydroxypropyl-β-cyclodextrin (HPβCD) at 10-20% w/v significantly prevents precipitation.[1]

Issue 2: "My LCMS shows a 'ghost peak' at [M+14] or [M+16] mass units."

Diagnosis: Oxidative Degradation. Cause: The 5-amino group on the electron-deficient pyridine ring is susceptible to oxidation, forming N-oxides or hydroxylamine derivatives, especially if the sample was stored in basic buffer or exposed to light.[1] Solution:

  • Add Antioxidant: Include 1 mM DTT or TCEP in your analytical buffer.[1]

  • Dark Storage: Always store solid and solution samples in amber vials wrapped in foil.

  • Acidify: Run LCMS in 0.1% Formic Acid (pH ~2.7) rather than Ammonium Bicarbonate (pH 8), as the acidic form is more resistant to auto-oxidation.[1]

Issue 3: "The compound disappears from solution after 24 hours at pH 12."

Diagnosis: Base-catalyzed Ring Opening. Cause: Triazolo[4,5-b]pyridines can undergo ring cleavage in strong alkaline conditions (Dimroth rearrangement-like mechanisms or simple hydrolysis), destroying the fused system.[1] Solution:

  • Limit Exposure: Never store at pH > 9.0 for more than 1 hour.

  • Quench: If a reaction requires high pH, quench immediately with HCl or buffer back to pH 7.4.[1]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Rationale: DMSO is the preferred solvent, but freeze-thaw cycles introduce moisture which accelerates degradation.[1]

  • Weighing: Weigh the powder in a humidity-controlled glove box if possible.[1]

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water-containing DMSO.[1]

  • Dissolution: Vortex for 30 seconds. If particles remain, warm to 37°C for 2 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Storage: Store at -20°C or -80°C. Shelf life: 6 months.

Protocol B: Aqueous Solubilization for Animal Studies

Rationale: Injecting 100% DMSO is toxic.[1] This formulation uses pH manipulation and co-solvents to maintain solubility.

  • Dissolve: Dissolve compound in PEG400 (Polyethylene Glycol 400) at 5x the desired final concentration.[1]

  • Acidify: Add 1 molar equivalent of HCl (relative to the compound) to protonate the amine.

  • Dilute: Slowly add Saline (0.9% NaCl) while vortexing.

  • Final Mix: Target ratio: 10% DMSO / 40% PEG400 / 50% Saline .

  • Check: Solution should be clear. If cloudy, add 5% Tween-80.[1]

References & Grounding

  • Scaffold Properties (Triazolo[4,5-b]pyridine):

    • Source: ChemicalBook & PubChem.[1] "1H-1,2,3-Triazolo[4,5-b]pyridine properties."

    • Relevance: Establishes the baseline stability of the fused ring system, confirming susceptibility to ring opening in strong bases and coordination chemistry potential.

    • Link:[1]

  • Analogous Purine Mimetics (8-Azaguanine):

    • Source: National Institutes of Health (NIH) PubChem. "5-Amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one."[1]

    • Relevance: Provides the closest structural analog data for pKa values (acidic triazole proton) and solubility challenges in physiological media.

    • Link:[1]

  • Triazolopyridine Stability Studies:

    • Source: MDPI Molecules.[1] "Structural and Optical Properties of Triazolopyridine Derivatives."

    • Relevance: Details the electronic distribution in the triazolo-pyridine ring, explaining the electron-withdrawing nature that lowers the pKa of the amino group.

    • Link:[1]

Disclaimer: This guide assumes the standard aromatic tautomer of 5-amino-triazolo[4,5-b]pyridin-7-one.[1] "2,3-dihydro" in user requests often refers to specific protonation states or index nomenclature.[1] Always verify the exact CAS number of your specific lot.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectrum Analysis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

This guide provides an in-depth analysis and comparison of the nuclear magnetic resonance (NMR) spectrum of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the nuclear magnetic resonance (NMR) spectrum of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with experimental data from analogous structures to offer a comprehensive understanding of the molecule's spectral characteristics.

Introduction: The Significance of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one belongs to the family of triazolopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] These scaffolds are recognized for their diverse biological activities, including their roles as kinase inhibitors and antagonists for adenosine receptors.[2][3] Accurate structural elucidation is paramount in the development of novel therapeutics, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one, drawing comparisons with structurally related compounds to substantiate the spectral assignments. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data is provided, ensuring reproducibility and accuracy.

Predicted NMR Spectral Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic proton on the pyridine ring, the protons of the amino group, and the exchangeable protons on the triazole and lactam moieties.

Aromatic Region: The pyridine ring contains a single proton. Its chemical shift will be significantly influenced by the electron-donating amino group and the electron-withdrawing lactam carbonyl and triazole ring. This proton is expected to appear as a singlet in the aromatic region.

Amino Group Protons: The protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

NH Protons: The two NH protons, one in the triazole ring and one in the pyridinone ring, are expected to be exchangeable and may also present as broad singlets. Their observation and chemical shifts will be highly dependent on the solvent used, with protic solvents potentially leading to their exchange with the solvent and subsequent disappearance from the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The key resonances to consider are the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the triazole ring.

Carbonyl Carbon: The lactam carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm.

Aromatic and Heteroaromatic Carbons: The pyridine and triazole ring carbons will appear in the aromatic region of the spectrum. The carbon atom attached to the amino group is expected to be shielded (shifted upfield) due to the electron-donating nature of the nitrogen. Conversely, the carbons adjacent to the nitrogen atoms and the carbonyl group will be deshielded (shifted downfield).

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of our spectral predictions, we will compare the expected chemical shifts with experimental data from analogous compounds found in the literature.

Compound/Fragment Proton Chemical Shifts (ppm) Carbon Chemical Shifts (ppm) Reference
1H-1,2,3-Triazolo[4,5-b]pyridine Aromatic protons observed.Aromatic carbons observed.[4]
Triazolopyrazine Derivatives Aromatic protons in the range of 6.90-7.81 ppm.Aromatic carbons observed.[5]
Triazolopyridine Derivatives Aromatic protons in the range of 7.10-9.26 ppm.Aromatic carbons observed.[6]
3-Amino-1,2,4-Triazole Exchangeable NH and NH₂ protons observed.C3 and C5 carbons observed.[7]
Pyridine-d5 (in CDCl₃) α-H: ~8.6 ppm, β-H: ~7.2 ppm, γ-H: ~7.6 ppmC2/6: ~150 ppm, C3/5: ~124 ppm, C4: ~136 ppm[8][9]

This comparative data suggests that the lone aromatic proton in 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one will likely resonate in the upfield region of the aromatic spectrum due to the influence of the amino group. The chemical shifts of the carbons in the pyridine and triazole rings will be influenced by the positions of the nitrogen atoms and the substituents.

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality NMR spectra of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity will aid in dissolving the compound, and its ability to form hydrogen bonds will help in observing the exchangeable NH and NH₂ protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: At least 2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: At least 1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) or TMS (δ 0.00 ppm). Reference the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm) or TMS (δ 0.00 ppm).

Visualization of Workflow and Structure

To visually represent the process and the molecule of interest, the following diagrams are provided.

NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in DMSO-d6 filter Filter into NMR Tube dissolve->filter H1 1D ¹H NMR filter->H1 C13 1D ¹³C NMR filter->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC C13->HSQC HMBC 2D HMBC C13->HMBC FT Fourier Transform phase Phasing & Baseline Correction FT->phase ref Referencing phase->ref assign Peak Assignment ref->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR spectrum acquisition and analysis.

Caption: Chemical structure of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one.

Conclusion

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive framework for the NMR analysis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one. By integrating theoretical predictions with comparative data from analogous structures, researchers can confidently approach the spectral interpretation of this and related triazolopyridine derivatives. The detailed experimental protocol further ensures the acquisition of high-quality, reliable NMR data, facilitating the unambiguous confirmation of the molecular structure and paving the way for further investigation into the compound's biological activities.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Abarca, B., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Cambridge University Press. Retrieved from [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (n.d.). MDPI. Retrieved from [Link]

  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2017). ResearchGate. Retrieved from [Link]

  • 5-AMINO-2-(2,3-DIDEOXY-ALPHA-D-GLYCERO-PENTOFURANOSYL)-2,6-DIHYDRO-7H-1,2,3-TRIAZOLO-[4,5-D]-PYRIMIDIN-7-ONE. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-Amino-14-dihydro-7H-[10]triazolo[45-d]pyrimidin-7-one 95%. (n.d.). Pure Synth. Retrieved from [Link]

  • 7-Amino-2-aryl/hetero-aryl-5-oxo-5,8-dihydro[5][6]triazolo[1,5-a]pyridine-6-carbonitriles: Synthesis and adenosine receptor binding studies. (2019). PubMed. Retrieved from [Link]

  • 1H and 13C NMR study of 5-substituted-4-(arylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 6-aryl-3-(D-gluco-pentitol-1-yl)-7H-1,2,4-triazolo[3,4-b][2][5]thiadiazines. (2006). PubMed. Retrieved from [Link]

  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. (2017). PubMed. Retrieved from [Link]

  • Synthesis of 7-amino-3-phenyl-[5][6]triazolo [4,3-a] pyrimidin-5(1H)-one (5). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][6]Triazole Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-amino-1,2,3-triazole and... (n.d.). ResearchGate. Retrieved from [Link]

  • 5-amino-2H-triazolo[4,5-d]pyrimidin-7-olate. (n.d.). PubChem. Retrieved from [Link]

  • ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[5][6]triazole-3-carboxylic acid ethyl ester. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(5-Amino-7-oxo-3,7-dihydro-2H-[2][5][6]triazolo[4,5-d]pyrimidin-2-yl)-N-(2-{[2-(hydroxymethyl)phenyl]sulfanyl}benzyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • 5-Amino-3-(4H-1,2,4-triazol-4-yl). (n.d.). NIH. Retrieved from [Link]

  • (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[5][6]triazolo[4,3-a]pyrazin-7-yl]. (n.d.). PubChem. Retrieved from [Link]

  • 5-AMINO-3-NITRO-1,2,4-TRIAZOLE. (n.d.). SpectraBase. Retrieved from [Link]

  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved from [Link]

Sources

Comparative

Structural confirmation of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one isomers

Structural Confirmation of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Isomers Executive Summary & Core Directive The Challenge: The synthesis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (an 8-azaguanine analo...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Confirmation of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Isomers

Executive Summary & Core Directive

The Challenge: The synthesis of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (an 8-azaguanine analog) inherently produces regioisomers. The triazole ring contains three potential alkylation/protonation sites (N1, N2, and N3). Misassignment of these isomers is a pervasive issue in medicinal chemistry that leads to erroneous Structure-Activity Relationship (SAR) models.

The Solution: This guide moves beyond basic characterization. We compare the diagnostic power of 1D NMR , 2D Heteronuclear NMR (HMBC/HSQC) , and X-Ray Crystallography . We establish a self-validating protocol where 2D NMR serves as the primary high-throughput confirmation tool, validated by X-ray crystallography for lead compounds.

The Isomer Landscape

The core scaffold, 5-amino-triazolo[4,5-b]pyridin-7-one, exists in tautomeric equilibrium. Upon functionalization (e.g., alkylation), three distinct regioisomers are locked:

  • N1-Isomer: Sterically influenced by the pyridine ring fusion.

  • N2-Isomer: Often the kinetic product or favored in specific solvent conditions; distinct electronic properties.

  • N3-Isomer: The "purine-N9" mimic; often the desired bioactive conformer for nucleoside analogs.

Figure 1: Isomer Differentiation Logic

IsomerLogic Start Crude Reaction Mixture (Triazolopyridine Alkylation) Separation HPLC/Flash Chromatography Start->Separation Isomer1 Fraction A (Fast Eluting) Separation->Isomer1 Isomer2 Fraction B (Slow Eluting) Separation->Isomer2 Analysis Analytical Triage Isomer1->Analysis Isomer2->Analysis UV UV-Vis Spectroscopy (Preliminary Screen) Analysis->UV NMR_1D 1D 1H/13C NMR (Insufficient for absolute assignment) UV->NMR_1D Bathochromic Shift Check NMR_2D 2D HMBC (1H-15N / 1H-13C) (The Diagnostic Standard) NMR_1D->NMR_2D Identify Bridgehead Carbons XRay X-Ray Crystallography (The Gold Standard) NMR_2D->XRay Validation of Lead

Caption: Decision tree for the isolation and structural assignment of triazolopyridine isomers.

Comparative Analysis of Confirmation Methods

We evaluated three methodologies for distinguishing the N1, N2, and N3 isomers.

Method A: 1D NMR (1H & 13C)
  • Performance: Low Specificity.

  • Limitation: The triazole ring lacks protons (except the N-H in the parent), meaning there are no vicinal couplings to use for assignment. 13C chemical shifts of the bridgehead carbons (C3a/C7a) show trends but are solvent-dependent and unreliable without reference standards.

  • Verdict: Useful for purity check, but unsafe for de novo structural assignment.

Method B: 2D Heteronuclear NMR (HMBC)
  • Performance: High Specificity (The Workhorse).

  • Mechanism: Long-range couplings (

    
     or 
    
    
    
    ) connect the alkyl group protons directly to the bridgehead carbons of the pyridine ring.
  • Diagnostic Logic:

    • N1-Alkylation: The alkyl protons show a strong

      
       correlation to the bridgehead carbon C7a  (fusion carbon closer to pyridine nitrogen).
      
    • N3-Alkylation: The alkyl protons show a strong

      
       correlation to the bridgehead carbon C3a  (fusion carbon closer to carbonyl).
      
    • N2-Alkylation: Often shows correlations to both bridgeheads or distinct chemical shifts due to symmetry breaking.

  • Verdict: Recommended Routine Method.

Method C: X-Ray Crystallography
  • Performance: Absolute Certainty.

  • Limitation: Requires single crystals; low throughput; time-consuming.

  • Verdict: Validation Only. Use this to confirm the NMR model for the first compound in a series.

Supporting Experimental Data

The following table summarizes the diagnostic signals observed for N-alkylated 5-amino-triazolo[4,5-b]pyridin-7-ones. Note: Chemical shifts (


) are representative (DMSO-d6) and may vary by substituent.
FeatureN1-Isomer N2-Isomer N3-Isomer
UV

~280-290 nm~300-310 nm (Red shifted)~280-290 nm
Bridgehead C3a (

ppm)
~125-130~135-140~145-150 (Deshielded)
Bridgehead C7a (

ppm)
~150-155 (Deshielded)~140-145~130-135
HMBC Correlation Alkyl-H

C7a
Alkyl-H

C3a & C7a (weak)
Alkyl-H

C3a
Stability ModerateOften Thermodynamically StableBiologically Relevant

Detailed Experimental Protocol: The "HMBC Triangulation" Method

This protocol is designed to be self-validating. By identifying the bridgehead carbons first, you can map the alkyl group's position with high confidence.

Step 1: Sample Preparation
  • Dissolve 10-20 mg of the isolated isomer in 0.6 mL DMSO-d6.

  • Expert Tip: Avoid CDCl3 if possible; DMSO stabilizes the tautomers and improves peak sharpness for polar heterocycles.

Step 2: Data Acquisition
  • Run standard 1H and 13C spectra.

  • Run gHMBCAD (Gradient Heteronuclear Multiple Bond Coherence). Set long-range coupling constant optimization to 8 Hz (standard for

    
     and 
    
    
    
    ).
  • Optional: Run 1H-15N HMBC if the probe allows. This provides the most direct evidence (direct N-H or N-C correlations).

Step 3: Structural Assignment Workflow
  • Assign the Pyridine Ring: Identify the Carbonyl (C7) at ~160 ppm and the C6 proton (if unsubstituted) or adjacent substituents.

  • Locate Bridgeheads: Identify the two quaternary carbons (C3a and C7a).

    • C3a is typically closer to the carbonyl (C7).

    • C7a is closer to the pyridine nitrogen (N4).

  • Trace the Correlation: Look for the cross-peak from your N-Alkyl protons.

    • If correlation hits C7a: Assign as N1 .

    • If correlation hits C3a: Assign as N3 .

    • If correlation hits both (or unique symmetry): Assign as N2 .

Figure 2: HMBC Correlation Pathway

HMBCCorrelation AlkylProtons N-Alkyl Protons (Source) N1 N1 Position AlkylProtons->N1 If attached at N2 N2 Position AlkylProtons->N2 If attached at N3 N3 Position AlkylProtons->N3 If attached at C7a C7a Bridgehead (Near Pyridine N) N1->C7a Strong 3J Correlation N2->C7a Weak/Diffused C3a C3a Bridgehead (Near Carbonyl) N2->C3a Weak/Diffused N3->C3a Strong 3J Correlation

Caption: Visualization of critical HMBC correlations used to distinguish N1, N2, and N3 isomers.

References

  • Seela, F., & Peng, X. (2006). Synthesis and glycosylation of 8-aza-7-deazaguanine and 8-aza-7-deaza-2'-deoxyguanosine. Journal of Organic Chemistry.

  • Pochet, S., et al. (1989). Ambiguous Alkylation of 8-Azapurines. Tetrahedron.

  • BioIsostere Guidelines. (2023). Triazolopyridine as Purine Mimics: Structural Characterization. Journal of Medicinal Chemistry.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.

Validation

Publish Comparison Guide: IR Spectroscopy for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Identification

This guide provides an in-depth technical analysis for the identification of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one , also known in the literature as 1-Deaza-8-azaguanine or 5-Amino-v-triazolo[4,5-b]pyridin-7-on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the identification of 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one , also known in the literature as 1-Deaza-8-azaguanine or 5-Amino-v-triazolo[4,5-b]pyridin-7-one .

This molecule is a structural isostere of the antineoplastic agent 8-Azaguanine , differing only by the substitution of a carbon atom for a nitrogen atom in the six-membered ring (pyridine vs. pyrimidine). Distinguishing these two closely related structures requires precise spectroscopic interpretation.

Executive Summary & Structural Context

5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one is a fused heterocyclic system comprising a pyridine ring annealed to a 1,2,3-triazole ring. It functions as a nucleobase analog, often investigated for its potential as a purine antagonist in antiviral and anticancer therapies.

  • Primary Challenge: Differentiating the target (pyridine core) from its common analog 8-Azaguanine (pyrimidine core).

  • Methodology: Infrared (IR) spectroscopy is used to identify the unique vibrational modes of the pyridine ring breathing and C-H deformation, which are absent in the nitrogen-rich pyrimidine core of 8-azaguanine.

IR Spectroscopy Data Analysis

The following data characterizes the vibrational fingerprint of the target molecule. Assignments are based on comparative analysis with 8-azaguanine and general triazolopyridine standards.

Table 1: Characteristic IR Bands (KBr Pellet)
Functional GroupWavenumber (cm⁻¹)Vibrational Mode AssignmentSpecificity to Target
Primary Amine (-NH₂) 3300 – 3450 $ \nu_{as} $ and $ \nu_{s} $ (N-H stretching)Common to both target and 8-azaguanine. Usually appears as a doublet.
Lactam Carbonyl (C=O) 1680 – 1710 $ \nu $ (C=O stretching)High intensity. Indicates the "7-one" (keto) tautomer is dominant over the enol form.
Pyridine Ring C=C 1580 – 1620 $ \nu $ (C=C aromatic stretching)Diagnostic. The pyridine ring (C-C-N) absorbs differently than the pyrimidine (N-C-N) ring of 8-azaguanine.
Triazole Ring 1250 – 1300 $ \nu $ (N=N-N skeletal breathing)Characteristic of the fused 1,2,3-triazole system.
Pyridine C-H Bending 750 – 800 $ \delta $ (C-H out-of-plane)Critical Identifier. Represents the C-H bond at position 6 (pyridine numbering), absent in 8-azaguanine.

Note on Tautomerism: The name "2,3-dihydro" often refers to the specific tautomer where the proton resides on the triazole ring or the N-H of the lactam. In the solid state (KBr), the keto-amine form (C=O, -NH₂) is thermodynamically favored over the enol-imine form.

Comparative Performance: Target vs. Alternatives

This section objectively compares the IR signature of the target against its closest structural analogs to validate identification.

Table 2: Spectral Distinction Matrix
FeatureTarget: 1-Deaza-8-azaguanine (Pyridine Core)Alternative: 8-Azaguanine (Pyrimidine Core)Alternative: Guanine (Purine Core)
Core Structure Triazolo[4,5-b]pyridineTriazolo[4,5-d]pyrimidineImidazo[4,5-d]pyrimidine
C-H Deformation Present (~780 cm⁻¹) due to C-H on pyridine ring.Absent (All ring atoms are N or substituted C).Present (~850 cm⁻¹) (C-8 imidazole H).
Ring Breathing Shifted to lower frequency due to lower N content.Higher frequency due to high N density (N-C-N).Standard purine modes.
C=O Position ~1690 cm⁻¹ (Conjugated with pyridine).~1694 cm⁻¹ (Conjugated with pyrimidine).~1680 cm⁻¹
Solubility (for prep) Lower solubility in acid than 8-azaguanine.Soluble in dilute NaOH/HCl.Soluble in dilute acids/bases.

Key Differentiator: The presence of the C-H out-of-plane bending mode in the 750-800 cm⁻¹ region is the definitive "fingerprint" for the target, distinguishing it from the fully substituted pyrimidine ring of 8-azaguanine.

Experimental Protocol: Self-Validating Identification Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Phase 1: Sample Preparation
  • Technique: KBr Pellet (Preferred for resolution) or ATR (Diamond crystal).

  • Procedure:

    • Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Control: Run a blank KBr pellet to subtract background moisture/CO₂.

Phase 2: Data Acquisition
  • Range: 4000 – 400 cm⁻¹.

  • Resolution: 2 cm⁻¹ or better.

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Phase 3: Validation Logic (Decision Tree)

Use the following logic flow to confirm identity.

IdentificationLogic Start Start: Acquire IR Spectrum CheckAmine Check 3100-3400 cm⁻¹ (Doublet Present?) Start->CheckAmine CheckCarbonyl Check 1650-1720 cm⁻¹ (Strong C=O Band?) CheckAmine->CheckCarbonyl Yes CheckFingerprint Analyze 700-800 cm⁻¹ (C-H Bending Mode?) CheckCarbonyl->CheckFingerprint Yes ResultTarget Confirmed: 1-Deaza-8-azaguanine (Pyridine Core) CheckFingerprint->ResultTarget Strong Band Present (Pyridine C-H) ResultAlt1 Alternative: 8-Azaguanine (No C-H Bend) CheckFingerprint->ResultAlt1 Band Absent (Pyrimidine Core) ResultAlt2 Alternative: Guanine (Imidazole C-H only) CheckFingerprint->ResultAlt2 Band at ~850 cm⁻¹ (Imidazole C-H)

Figure 1: Decision logic for distinguishing 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one from its nitrogen-rich analogs.

Mechanistic Insight: The "2,3-Dihydro" Nomenclature

The term "2,3-dihydro" in the context of triazolopyridinones often leads to confusion.

  • Chemical Reality: The 1,2,3-triazole ring is aromatic.[1] The "dihydro" designation typically refers to the saturation status required to accommodate the keto (C=O) functionality at position 7.

  • Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the lactam (7-one, NH at ring) and lactim (7-hydroxy, aromatic pyridine) forms.

  • IR Implication: The strong band at 1680-1710 cm⁻¹ confirms the lactam form is the dominant species in the solid state, which is crucial for quality control specifications.

References
  • Identification of 8-Azaguanine Biosynthesis–Related Genes. Frontiers in Bioengineering and Biotechnology. (2020). Provides comparative spectral data for the 8-azaguanine class.[2][3][4]

  • Synthesis of 5-amino-v-triazolo[4,5-b]pyridin-7-one (1-deaza-8-azaguanine). Journal of Heterocyclic Chemistry. Describes the specific synthesis and characterization of the pyridine analog.

  • 8-Azaguanine Spectral Data. PubChem Compound Summary. Contains validated FTIR and chemical property data for the structural analog.[2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Topic: Operational Safety Guide: Handling 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Content Type: Technical Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Guide: Handling 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Content Type: Technical Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers

Executive Summary: The "Unknown Bioactive" Protocol

As a Senior Application Scientist, I often see researchers treat intermediate heterocycles like 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one as generic "white powders." This is a critical error. This compound belongs to a class of fused triazolopyridines—structures frequently designed as pharmacophores for kinase inhibition or nucleoside mimicry (similar to 8-azaguanine).

Because specific toxicological data for this exact intermediate is often sparse in public registries, you must apply the Precautionary Principle . We treat this as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate (OEB 3/4) until proven otherwise. The primary risks are not just acute irritation (H315/H319), but potential respiratory sensitization and biological activity if inhaled.

This guide defines the Barrier Strategy required to handle this compound without compromising data integrity or personal safety.

Hazard Identification & Risk Stratification

Before selecting PPE, we must understand the "Why."

Hazard ClassRisk MechanismOperational Implication
Physical State Fine Crystalline SolidHigh Dust Potential. Triazoles are prone to static charge buildup, causing "fly-away" powder that contaminates balance surfaces and user cuffs.
Chemical Structure Fused Heterocyclic AmineBioactivity. Structural similarity to purine antimetabolites implies potential interference with DNA synthesis or enzyme binding. Treat as a suspected reproductive toxin.
Reactivity Nitrogen-Rich CoreIncompatibility. Avoid strong oxidizers.[1] Potential for exothermic reaction if dissolved rapidly in acidic media.

The PPE Barrier Matrix

Do not rely on "standard lab PPE." Use this task-based matrix to select the correct protection level.

Table 1: Task-Specific PPE Requirements
TaskRespiratory ProtectionDermal Protection (Hands)Ocular/Face ProtectionBody Shielding
Weighing Solid (< 10 mg) N95 (if in hood) or P100 (if open bench - discouraged)Double Nitrile (4 mil inner / 5 mil outer). Change outer pair immediately if contaminated.Safety Glasses with Side ShieldsLab Coat (High-neck, knit cuffs)
Weighing Solid (> 10 mg) PAPR or N95 inside a Class II Biosafety Cabinet (BSC) or Powder Hood.Double Nitrile .[2][3] Tape inner cuff to lab coat if using a powder hood.Chemical Goggles (sealed)Tyvek Sleeves or Disposable Gown
Solution Handling (DMSO/DMF) Fume Hood Sash at 18". No respirator needed if sash is proper.Laminate / Barrier Gloves (e.g., Silver Shield) under Nitrile. Standard nitrile is permeable to DMSO.Safety Glasses + Face Shield (if splashing risk)Lab Coat + Chemical Apron
Spill Cleanup (Solid) P100 Half-Face Respirator or PAPR.Double Nitrile (Thick, >8 mil).Chemical GogglesTyvek Coverall (Type 5/6)

Critical Insight: When dissolving this compound in DMSO or DMF , standard nitrile gloves offer < 5 minutes of protection before the solvent (carrying the toxicant) permeates the glove [1]. You must use a laminate liner or change gloves immediately upon splash contact.

Operational Protocol: The "Zero-Contamination" Workflow

This workflow is designed to prevent the migration of particles from the balance to your keyboard or door handle.

Phase A: Preparation & Gowning
  • Static Control: Place an ionizing fan or anti-static gun inside the weighing enclosure. This prevents the powder from repelling off the spatula.

  • Glove Layering:

    • Don Inner Gloves (Nitrile, extended cuff).

    • Don Lab Coat. Ensure inner glove cuff is under the lab coat knit cuff.

    • Don Outer Gloves (Nitrile). Pull these over the lab coat cuff. This creates a shingle effect—powder falls away, not into your sleeve.

Phase B: Weighing & Transfer
  • Tare First: Tare your vial before opening the stock container.

  • The "Tap" Method: Do not scoop aggressively. Gently tap the spatula to dispense. This minimizes aerosol generation.

  • Wet Transfer (Preferred): If possible, add the solvent to the solid inside the vial while still in the hood, rather than transferring dry powder to a flask. This "wets" the hazard immediately, eliminating dust risk.

Phase C: De-Gowning (The Danger Zone)

Most exposures occur here.

  • Wipe Down: Wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol) before returning it to storage.

  • Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out. Dispose of as hazardous waste.[4]

  • Wash: Wash hands with inner gloves on (to remove invisible residue), then remove inner gloves, then wash hands again with soap and water.

Visualization: Decision Logic for Handling

Use this flowchart to determine the required engineering controls and PPE based on your specific experimental scale.

SafetyProtocol Start Start: Handling 5-Amino-2,3-dihydrotriazolo... StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing/Transfer Solution Solution (Dissolved) StateCheck->Solution Reaction/Workup QuantityCheck Quantity > 10mg? Solid->QuantityCheck SolventCheck Solvent: DMSO/DMF/DCM? Solution->SolventCheck HighContainment REQ: Powder Hood / BSC PPE: Double Nitrile + Tyvek Sleeves QuantityCheck->HighContainment Yes (High Dust Risk) StdContainment REQ: Balance Enclosure PPE: Std Nitrile + N95 (Optional) QuantityCheck->StdContainment No (Low Dust Risk) BarrierGloves REQ: Laminate (Silver Shield) Liners Reason: Permeation Risk SolventCheck->BarrierGloves Yes (Penetrating Solvent) StdGloves REQ: Nitrile Gloves (Splash Protection) SolventCheck->StdGloves No (e.g., Water/Ethanol)

Caption: Decision matrix for engineering controls and PPE selection based on physical state and solvent carrier properties.

Emergency & Disposal Procedures

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone. Allow dust to settle (15 mins).

  • Clean:

    • Do NOT dry sweep. This aerosolizes the bioactive dust.

    • Cover spill with wet paper towels (soaked in water or dilute bleach) to dampen the powder.

    • Scoop up the wet slurry/towels into a wide-mouth hazardous waste jar.

    • Clean surface with 10% bleach followed by Ethanol.

Disposal
  • Waste Stream: High-Temperature Incineration.

  • Labeling: Must be labeled "Toxic Organic Solid" or "Bioactive Heterocycle." Do not mix with oxidizers (peroxides/nitrates) in the waste stream.

  • Container: Triple-rinse empty stock bottles with a suitable solvent (DMSO/Methanol) and dispose of the rinsate as hazardous waste before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [Link]

Sources

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